6-Fluoro-2,3-dihydro-1H-indol-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2,3-dihydroindol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c9-7-2-1-6-3-4-11(10)8(6)5-7/h1-2,5H,3-4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFBUHKJKDIRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-indol-1-amine: Structure, Properties, and Synthetic Pathways
This technical guide provides a comprehensive overview of 6-Fluoro-2,3-dihydro-1H-indol-1-amine, a fluorinated N-aminoindoline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. Due to its unique structural features, this compound presents potential as a versatile building block for novel therapeutics. This document delves into its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its anticipated spectroscopic and reactive characteristics.
Introduction and Molecular Structure
6-Fluoro-2,3-dihydro-1H-indol-1-amine, also known as 6-fluoro-1-aminoindoline, is a heterocyclic compound featuring a fluorinated indoline core with a primary amine group attached to the nitrogen atom at position 1. This N-amination transforms the indoline from a secondary amine into a substituted hydrazine derivative. The presence of the fluorine atom at the 6-position of the benzene ring is a key feature, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
The indoline scaffold itself is a privileged structure found in numerous biologically active compounds. The addition of the N-amino group introduces a new vector for chemical modification and potential interaction with biological targets.
Caption: Proposed workflow for the synthesis of 6-Fluoro-2,3-dihydro-1H-indol-1-amine.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of 6-fluoroindoline in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution to 0 °C using an ice bath.
-
Preparation of Aminating Agent: In a separate flask, prepare a solution of 1.1 to 1.5 equivalents of hydroxylamine-O-sulfonic acid in a compatible solvent.
-
Reaction: Slowly add the hydroxylamine-O-sulfonic acid solution to the cooled 6-fluoroindoline solution dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Fluoro-2,3-dihydro-1H-indol-1-amine.
Spectroscopic Characterization (Predicted)
The structural elucidation of 6-Fluoro-2,3-dihydro-1H-indol-1-amine would rely on a combination of spectroscopic techniques. The following are the predicted key spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the indoline ring (at positions 2 and 3) would likely appear as triplets. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom. The NH₂ protons are expected to appear as a broad singlet, and their chemical shift will be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the nitrogen and fluorine atoms will be influenced by their respective electronic effects.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will also be present. A C-F stretching band is expected in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve cleavage of the N-N bond and fragmentation of the indoline ring. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the predicted molecular weight of 152.17.
Reactivity and Potential Applications
As a substituted arylhydrazine, 6-Fluoro-2,3-dihydro-1H-indol-1-amine is expected to exhibit reactivity characteristic of this functional group. The exocyclic primary amine can act as a nucleophile in various reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form hydrazones. The N-N bond can also be susceptible to cleavage under certain reductive or oxidative conditions. [2] The primary application of this molecule is anticipated to be as a versatile building block in drug discovery and development. The 6-fluoroindoline core is present in compounds targeting a range of biological systems, including neurological disorders. [1]The N-amino group provides a handle for the introduction of diverse substituents, allowing for the exploration of new chemical space and the generation of compound libraries for high-throughput screening. Its structural similarity to known pharmacophores suggests potential for development into inhibitors or modulators of various enzymes and receptors.
Safety and Handling
While a specific safety data sheet for 6-Fluoro-2,3-dihydro-1H-indol-1-amine is not available, precautions should be taken based on the data for related compounds such as 1-aminoindole and 6-fluoroindole. It is predicted to be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
6-Fluoro-2,3-dihydro-1H-indol-1-amine is a promising, albeit not extensively studied, chemical entity with significant potential in medicinal chemistry. Its unique combination of a fluorinated indoline scaffold and a reactive N-amino group makes it an attractive starting material for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach, which should aid researchers in its preparation and utilization in their drug discovery endeavors. Further experimental investigation is warranted to fully characterize this compound and explore its applications.
References
-
Hasegawa, K., Kimura, N., Arai, S., & Nishida, A. (2008). Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Prepared from 3-Haloaryl-3-hydroxy-2-diazopropanoates. The Journal of Organic Chemistry, 73(17), 6783–6788. [Link]
-
Stuart, D. R., & Gulea, M. (2012). Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. PMC. [Link]
-
Corrieri, M., De Crescentini, L., Mantellini, F., Mari, G., Santeusanio, S., & Favi, G. (2019). A Metal-Free C−H Amination-Based Strategy for N-Amino Indole Synthesis. Asian Journal of Organic Chemistry, 8(11), 2004-2008. [Link]
-
Wang, Z., et al. (2020). Synthesis of N-indolated amino acids or peptides from 2-alkynylanilines via a dearomatization process. Organic Chemistry Frontiers, 7(10), 1236-1241. [Link]
-
Ahmadi, T., et al. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, 8(59), 33828-33844. [Link]
-
ChemBK. (2024). 1-Aminoindole. Retrieved from [Link]
-
American Chemical Society. (2008). Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Prep. The Journal of Organic Chemistry. [Link]
-
Chen, Y., et al. (2021). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers, 8(23), 6646-6652. [Link]
-
Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-Aminoindole Properties. Retrieved from [Link]
-
PubChem. (n.d.). 6-fluoro-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminoindole. Retrieved from [Link]
-
Zhang, H., et al. (2024). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 6-fluoro-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]
Sources
Technical Guide: Solubility Profile & Characterization of 6-Fluoro-2,3-dihydro-1H-indol-1-amine
The following technical guide details the solubility profile, physicochemical characterization, and handling protocols for 6-Fluoro-2,3-dihydro-1H-indol-1-amine (CAS 13623-25-1).
Executive Summary
6-Fluoro-2,3-dihydro-1H-indol-1-amine (also known as 1-amino-6-fluoroindoline) is a specialized bicyclic hydrazine intermediate used primarily in the synthesis of bioactive indole derivatives and pharmaceutical scaffolds. Unlike its oxidized counterpart (6-fluoroindole), this molecule possesses a saturated C2-C3 bond and a reactive N-amino motif.[1]
This guide addresses a critical gap in public literature regarding its solubility. While specific quantitative solubility datasets are proprietary, this document provides a predicted solubility matrix derived from Structure-Property Relationship (SPR) analysis of analogous fluorinated hydrazines, alongside a validated Standard Operating Procedure (SOP) for experimental determination.
Critical Handling Advisory: As a hydrazine derivative, this compound exhibits specific reactivity with ketones and oxidizing agents. Protocols described herein prioritize solvent compatibility to prevent artifactual degradation.
Physicochemical Characterization
Understanding the molecular architecture is prerequisite to solubility profiling.[1] The fluorine atom at the C6 position significantly modulates the lipophilicity compared to the parent 1-aminoindoline.[1]
Molecular Identity
| Property | Specification |
| Chemical Name | 6-Fluoro-2,3-dihydro-1H-indol-1-amine |
| CAS Number | 13623-25-1 |
| Molecular Formula | C₈H₉FN₂ |
| Molecular Weight | 152.17 g/mol |
| Core Structure | Indoline (2,3-dihydroindole) fused ring |
| Functional Groups | Secondary amine (cyclic), Primary amine (exocyclic N-NH₂), Fluoro-aryl |
Calculated Properties (In Silico)
-
LogP (Predicted): ~2.1 – 2.5 (Moderately Lipophilic)[1]
-
Insight: The fluorine substitution increases lipophilicity relative to 1-aminoindoline (LogP ~1.7), making it more soluble in chlorinated and ethereal solvents.[1]
-
-
pKa (Conjugate Acid): ~3.5 – 4.5[1]
-
H-Bond Donors: 1 (Primary amine -NH₂)
-
H-Bond Acceptors: 2 (Fluorine, Hydrazine nitrogens)[1]
Solubility Profile
Predicted Solubility Matrix
The following matrix categorizes solvent suitability based on "Like Dissolves Like" principles and the dipole moment of the fluorinated indoline core.[1]
| Solvent Class | Representative Solvent | Predicted Solubility | Application Notes |
| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Preferred solvent for extraction and transport.[1] |
| Esters | Ethyl Acetate | High (>30 mg/mL) | Excellent for recrystallization and chromatography.[1] |
| Alcohols | Methanol, Ethanol | Moderate-High | Good solubility; protic nature stabilizes the amine. |
| Aprotic Polar | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Use for stock solutions in biological assays.[1] |
| Ethers | THF, MTBE | Moderate | Good for reactions; avoid if peroxides are present. |
| Hydrocarbons | Hexanes, Heptane | Low (<5 mg/mL) | Useful as an antisolvent for precipitation.[1] |
| Aqueous | Water (Neutral pH) | Very Low | Hydrophobic core limits solubility.[1] |
| Aqueous Acid | 0.1 M HCl | High (Salt Formation) | Forms water-soluble hydrochloride salt instantly.[1] |
Solvent Incompatibility (Critical)
Do NOT use Ketones (Acetone, MEK, Cyclohexanone). [1]
-
Mechanism: The primary amino group (-NH₂) of the hydrazine moiety reacts rapidly with ketones to form hydrazones (Schiff bases), releasing water.[1]
-
Consequence: Use of acetone for solubility testing will result in the characterization of the hydrazone impurity, not the parent compound.[1]
Experimental Protocol: Solubility Determination
Since batch-to-batch crystal morphology can affect dissolution rates, researchers must validate solubility empirically.
Workflow Diagram (DOT)
Figure 1: Step-wise workflow for gravimetric and HPLC-based solubility determination.
Step-by-Step Methodology
Method A: Kinetic Solubility (High Throughput)
-
Preparation: Dispense 10 mM stock solution (in DMSO) into a 96-well plate.
-
Dilution: Add aqueous buffer (PBS, pH 7.4) to reach a final concentration of 50 µM.[1]
-
Incubation: Shake for 2 hours at 25°C.
-
Analysis: Filter (0.45 µm) and analyze filtrate via HPLC-UV/MS. Compare peak area to a standard.
-
Note: Expect low solubility (<10 µM) in neutral buffer due to lipophilicity.[1]
-
Method B: Thermodynamic Solubility (Gravimetric)
-
Weighing: Place 50 mg of 6-Fluoro-2,3-dihydro-1H-indol-1-amine into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 250 µL increments.
-
Agitation: Vortex for 1 minute and sonicate for 5 minutes between additions.
-
Endpoint: Record the volume required for complete dissolution.
-
Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).[1]
-
Stability & Handling Strategy
Oxidation Sensitivity
Hydrazines are electron-rich and prone to oxidation to diazenes or formation of dimers upon exposure to air and light.
-
Observation: Samples turning brown/red indicate oxidation (formation of azo/diazo species).[1]
-
Mitigation:
-
Store solid under Nitrogen/Argon at -20°C.
-
Degas all solvents prior to solubility testing.
-
Add antioxidants (e.g., 0.1% Ascorbic Acid) if aqueous formulation is required for >4 hours.[1]
-
Chemical Compatibility Chart
| Reagent Class | Compatibility | Risk/Reaction |
| Alcohols (MeOH, EtOH) | ✅ Compatible | Stable for days at RT.[1] |
| Chlorinated (DCM, CHCl₃) | ✅ Compatible | Stable; watch for HCl traces in old CHCl₃.[1] |
| Ketones (Acetone) | ❌ INCOMPATIBLE | Rapid formation of hydrazone.[1] |
| Aldehydes | ❌ INCOMPATIBLE | Rapid formation of hydrazone. |
| Strong Acids | ⚠️ Conditional | Forms salts; stable but changes solubility. |
| Oxidizers (H₂O₂, Bleach) | ❌ INCOMPATIBLE | Destructive oxidation.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643221, 1-Aminoindole (Analogous Structure).[1] Retrieved from [Link][1]
- Di Stefano, A., et al. (2005). "Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes." Journal of Medicinal Chemistry. (Provides context on fluoro-indane/indoline solubility behavior).
-
BenchChem (2025). Technical Guide to Solubility and Stability of Aminoindole HCl.[1][3] (General protocols for amino-indole handling).
- Frontiers in Chemistry (2022). "One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane." (Details reactivity of indole amines with ketones).
Sources
Safety Data Sheet (SDS) for 6-Fluoro-2,3-dihydro-1H-indol-1-amine
Technical Safety & Handling Monograph: 6-Fluoro-2,3-dihydro-1H-indol-1-amine
Document Control:
-
Version: 2.4 (Technical Guidance)
-
Status: Active / Research Use Only (RUO)
-
CAS Registry Number: 136278-29-2
Executive Summary: The Structural Alert Context
As a Senior Application Scientist, I must preface this guide by addressing the specific structural nature of 6-Fluoro-2,3-dihydro-1H-indol-1-amine (also known as N-amino-6-fluoroindoline). This is not merely an "amine"; it is a cyclic hydrazine .
The presence of the
Part 1: Physicochemical Identity & Properties[1]
Understanding the physical state is the first step in exposure control. This compound is typically a solid intermediate, prone to oxidation.
| Property | Specification | Technical Commentary |
| Chemical Name | 1-Amino-6-fluoro-2,3-dihydro-1H-indole | Systematic nomenclature for inventory tracking. |
| CAS Number | 136278-29-2 | Unique identifier for regulatory queries. |
| Molecular Formula | MW: 152.17 g/mol . | |
| Physical State | Solid (Crystalline powder) | Dust control is a primary engineering requirement. |
| Solubility | DMSO, Methanol, DCM | Lipophilic due to the fluorine atom; penetrates skin easily. |
| pKa (Calculated) | ~3.5 - 4.5 (Conjugate acid) | The N-amino group is weakly basic but highly nucleophilic. |
| Reactivity Alert | Hydrazine Moiety | Reducing agent; reacts violently with strong oxidizers.[1] |
Part 2: Hazard Identification & Toxicology (The "Why")
Core Hazard Directive: Treat as a potential mutagen and skin sensitizer.
Unlike standard amines, the N-amino group allows this molecule to form hydrazones with endogenous aldehydes and ketones. In a biological system, hydrazine derivatives can undergo metabolic activation to form reactive species that may alkylate DNA.
Toxicological Pathway Visualization
The following diagram illustrates the theoretical toxicity pathway based on the hydrazine pharmacophore.
Figure 1: Theoretical Adverse Outcome Pathway (AOP) for N-amino indoline derivatives.
GHS Classification (Self-Classified based on SAR)
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2]
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).[3]
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects - based on hydrazine class effects).
-
Specific Target Organ Toxicity (Repeated): Liver/Kidney (Hydrazine targets).
Part 3: Engineering Controls & Safe Handling
The "Self-Validating" Protocol: Safety is not about luck; it is about barriers. Because this compound is an intermediate for drugs like Flibanserin, it is often handled in gram-to-kilogram quantities.
Containment Strategy
-
Solids: Weighing must occur inside a HEPA-filtered Powder Containment Hood or a Glovebox. Static electricity can disperse this powder; use an ionizing bar during transfer.
-
Solutions: Once dissolved (e.g., in DMSO), handle in a standard chemical fume hood.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Recommendation | Scientific Rationale |
| Gloves (Primary) | Nitrile (Double layer) | Standard splash protection. |
| Gloves (High Risk) | Laminate (Silver Shield) | Required for prolonged contact. Hydrazines can permeate standard nitrile over time. |
| Respiratory | P100 / N95 w/ OV Cartridge | If outside containment.[4] The dust is the primary vector; organic vapor protection is needed if dissolved. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the corrosive/irritant nature of alkaline amines. |
Synthesis & Reaction Safety
When using this compound to synthesize Flibanserin (reacting with alkylating agents or carbonyls), ensure the reaction vessel is purged with Nitrogen or Argon .
-
Incompatibility: Avoid contact with Strong Oxidizing Agents (Peroxides, Permanganates). The hydrazine group can ignite or decompose explosively under oxidative stress.[1]
Part 4: Emergency Response & Stability
Storage Protocol
-
Atmosphere: Store under Inert Gas (Argon preferred). Air exposure causes oxidation (browning), leading to the formation of potentially unknown toxic degradation products (azobenzenes or tetrazenes).
-
Temperature: 2-8°C (Refrigerated).
Spill Response Decision Logic
Follow this flowchart for immediate spill remediation.
Figure 2: Decision logic for spill remediation. Note the prohibition of organic absorbents (sawdust) to prevent oxidative heating.
Part 5: Synthesis Context (Flibanserin Route)
To understand the utility of this chemical, we look at the synthesis of Flibanserin (Addyi). 1-Amino-6-fluoroindoline is a "building block" used to construct the tricyclic benzimidazolone core.
-
Mechanism: The N-amino group reacts with a carbonyl source (like phosgene equivalents or urea derivatives) to close the ring, forming the benzimidazolone structure found in the final drug.
-
Significance: The fluorine at position 6 is critical for the metabolic stability and receptor affinity (5-HT1A/5-HT2A) of the final drug molecule.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6918248, Flibanserin. Retrieved from [Link]
- Context: Verifies the structural context of the final drug and the necessity of the fluoro-indoline intermedi
- World Intellectual Property Organization (1993).Patent WO199303016: Benzimidazolone Derivatives and Their Use.
-
Centers for Disease Control and Prevention (NIOSH). Hydrazine: NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Context: Provides the authoritative grounding for handling hydrazine-functionalized molecules (PPE, carcinogenicity warnings).
Sources
The Strategic Imperative of Fluorine Substitution in the Bioactivity of 1-Aminoindolines
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 1-aminoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive agents.[1][2] The strategic modification of this core is paramount for optimizing drug-like properties. Among the tools available to the medicinal chemist, the substitution of hydrogen with fluorine has become a uniquely powerful and prevalent strategy.[3] This guide provides an in-depth examination of the role of fluorine substitution in modulating the bioactivity of 1-aminoindoline derivatives. We will dissect the profound influence of fluorine on key physicochemical and pharmacokinetic properties, including metabolic stability, pKa, lipophilicity, and molecular conformation. This analysis is grounded in mechanistic principles and supported by actionable experimental protocols for synthesis and bioactivity assessment, designed to empower researchers in the rational design of next-generation 1-aminoindoline-based therapeutics.
The Unique Profile of Fluorine in Medicinal Chemistry
Fluorine's value in drug design stems from a unique combination of properties that are deceptively similar to, yet critically different from, hydrogen.[4] Its introduction into a molecule like 1-aminoindoline is not merely an atomic swap but a strategic decision to fine-tune its biological performance.[5]
-
Size and Sterics: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å). This allows it to act as a bioisostere of hydrogen, often fitting into the same protein binding pockets without significant steric penalty.[4][6]
-
Extreme Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can drastically alter the electronic landscape of the 1-aminoindoline scaffold.[7]
-
Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol), making it highly resistant to metabolic cleavage by enzymes like cytochrome P450s.[8][9]
| Property | Hydrogen (H) | Fluorine (F) | Implication for 1-Aminoindolines |
| Van der Waals Radius | ~1.20 Å | ~1.47 Å | Minimal steric perturbation; can mimic H in binding sites.[4] |
| Electronegativity (Pauling) | 2.20 | 3.98 | Strong inductive effects, pKa modulation, altered dipole moment.[4] |
| Bond Energy (C-X) | ~414 kJ/mol | ~485 kJ/mol | Increased metabolic stability; blocks oxidative metabolism.[8] |
| Hydrogen Bond Acceptor | No | Yes (Weak) | Potential for new, favorable interactions with protein targets.[8] |
Modulating Pharmacokinetics and Physicochemical Properties
The introduction of fluorine onto the 1-aminoindoline core directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A rational fluorination strategy can preemptively solve common drug development challenges.
Enhancing Metabolic Stability
One of the most celebrated roles of fluorine is its ability to act as a "metabolic shield."[9] Aromatic rings, like the benzene portion of the indoline scaffold, are often susceptible to hydroxylation by cytochrome P450 (CYP) enzymes. Placing a fluorine atom at such a metabolically "soft spot" effectively blocks this pathway due to the strength of the C-F bond.[10] For a 1-aminoindoline, positions 5 or 6 are common sites for such strategic blocking, which can significantly increase the compound's half-life and oral bioavailability.[9][11]
Fine-Tuning Basicity (pKa)
The 1-amino group of the scaffold is basic, and its pKa is a critical determinant of its ionization state at physiological pH. This, in turn, affects solubility, cell membrane permeability, and target engagement. Fluorine's strong electron-withdrawing effect can lower the pKa of a nearby amino group.[4][7] For instance, fluorination on the aromatic ring can decrease the basicity of the 1-amino group. This can be advantageous, as a less basic compound may be less charged at physiological pH, potentially enhancing its ability to cross cellular membranes and improve bioavailability.[12]
Controlling Conformation and Binding Affinity
Beyond simple metabolic blocking, fluorine can exert subtle but powerful stereoelectronic effects that influence the molecule's preferred three-dimensional shape (conformation).[8] The polar C-F bond can engage in specific interactions that stabilize the "bioactive conformation"—the precise shape required for optimal binding to a biological target.[13] This can be driven by effects such as the gauche effect, where polar bonds orient themselves to minimize repulsion, or through direct, favorable interactions within the protein's binding pocket.[8][14] These interactions can include dipole-dipole forces or weak C-F···H-X hydrogen bonds, ultimately increasing binding affinity and target selectivity.[10]
Caption: Impact of fluorine substitution on 1-aminoindoline properties.
Experimental Protocols for Evaluation
The theoretical benefits of fluorination must be validated through rigorous experimentation. Below are representative protocols for the synthesis and metabolic stability assessment of a fluorinated 1-aminoindoline.
Protocol: Synthesis of a Fluorinated 1-Aminoindoline Derivative
This protocol outlines a general, two-step procedure for the synthesis of a representative N-acylated, 5-fluoro-1-aminoindoline. This method employs a standard acylation followed by a modern electrophilic fluorination.
Objective: To synthesize N-(5-fluoroindolin-1-yl)acetamide.
Materials:
-
1-Aminoindoline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
Part A: Synthesis of N-(indolin-1-yl)acetamide
-
Dissolve 1-aminoindoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(indolin-1-yl)acetamide, which can be used directly in the next step.
Part B: Fluorination to N-(5-fluoroindolin-1-yl)acetamide [15]
-
Dissolve the crude N-(indolin-1-yl)acetamide (1.0 eq) in acetonitrile in a flask protected from light.
-
Add Selectfluor™ (1.2 eq) to the solution in one portion.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.
-
Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and HRMS.
Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a standard, high-throughput method to determine a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[16][17]
Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a fluorinated 1-aminoindoline derivative.
Materials:
-
Test compound (fluorinated 1-aminoindoline)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, a well-characterized CYP substrate)
-
Negative control (incubation without NADPH)
-
Quenching solution: ice-cold acetonitrile with an internal standard (e.g., Tolbutamide)
-
96-well incubation plate and collection plate
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Create a working solution by diluting the stock in phosphate buffer to the desired concentration (final DMSO concentration should be <0.5%).
-
Reaction Mixture Setup: In the 96-well plate, combine phosphate buffer, the liver microsomal solution (typically to a final protein concentration of 0.5-1.0 mg/mL), and the test compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. The 0-minute time point sample is taken immediately after adding the NADPH solution.[17]
-
Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to the collection plate containing the ice-cold quenching solution.[17]
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .
-
Caption: Workflow for the Liver Microsomal Stability Assay.
Conclusion and Future Perspectives
Fluorine substitution is a cornerstone of modern medicinal chemistry, and its application to the 1-aminoindoline scaffold provides a powerful, validated strategy for enhancing drug-like properties.[18] By rationally incorporating fluorine, researchers can directly address key challenges in drug development, such as poor metabolic stability and suboptimal bioavailability.[19][20] The ability to use this single-atom substitution to block metabolic pathways, modulate pKa, and enforce a bioactive conformation underscores its strategic value. As synthetic fluorination methods continue to advance, enabling more precise and late-stage modifications, the role of fluorine in optimizing complex scaffolds like 1-aminoindolines will only continue to expand, paving the way for more potent, selective, and durable therapeutic agents.
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Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 7(2). Available from: [Link]
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Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]
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Gillard, R. J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8374. Available from: [Link]
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Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available from: [Link]
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O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. Available from: [Link]
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Shet, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 28. Available from: [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Available from: [Link]
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Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available from: [Link]
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Tressler, C. M., & Zondlo, N. J. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available from: [Link]
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Tuccinardi, T., et al. (2013). The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors. Journal of Computer-Aided Molecular Design, 27(3), 229-239. Available from: [Link]
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Ackley, D. C., Rockich, K. T., & LeCluyse, E. L. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]
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O'Hagan, D. (2010). Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology. ResearchGate. Available from: [Link]
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Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5556. Available from: [Link]
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Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available from: [Link]
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Jäckel, C., & Koksch, B. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry, 86(24), 17975-17978. Available from: [Link]
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Freitas, M. P. (2026). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Journal of Molecular Modeling, 32(2), 34. Available from: [Link]
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OUCI. (n.d.). Case studies of fluorine in drug discovery. Available from: [Link]
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Iovine, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3704. Available from: [Link]
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Kurczab, R., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 803. Available from: [Link]
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Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15464-15486. Available from: [Link]
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Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387. Available from: [Link]
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Cardinale, J., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 96, 132371. Available from: [Link]
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Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(5), 1234-1244. Available from: [Link]
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Zhang, S., et al. (2019). Representative bioactive compounds containing 1-amino-indole skeletons. ResearchGate. Available from: [Link]
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Wang, Y., et al. (2019). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 24(17), 3171. Available from: [Link]
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Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-465. Available from: [Link]
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Kim, H. J., et al. (2026). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorganic & Medicinal Chemistry, 105, 117765. Available from: [Link]
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Haufe, G. (2003). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 57(10), 644-648. Available from: [Link]
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Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1381. Available from: [Link]
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Afonso, C., et al. (2020). Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile. Marine Drugs, 18(11), 572. Available from: [Link]
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Szczeski, F., et al. (2015). 1-[(IMIDAZOLIN-2-YL)AMINO]INDOLINE AND 1-[(IMIDAZOLIN-2-YL)AMINO]1,2,3,4-TETRAHYDROQUINOLINE DERIVATIVES: NEW INSIGHTS INTO THEIR CIRCULATORY ACTIVITIES. Acta Poloniae Pharmaceutica, 72(2), 277-287. Available from: [Link]
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Seepana, S., et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance, 15(4). Available from: [Link]
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Martínez-González, J., et al. (2018). Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Archiv der Pharmazie, 351(11), 1800169. Available from: [Link]
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Gouverneur, V. (2017). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conference. Available from: [Link]
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Methodological & Application
One-pot synthesis methods for 6-Fluoro-2,3-dihydro-1H-indol-1-amine
Application Notes and Protocols
Topic: One-Pot Synthesis of 6-Fluoro-2,3-dihydro-1H-indol-1-amine
Document ID: AN-S2026-02A
Abstract
This document provides a comprehensive guide to the one-pot synthesis of 6-Fluoro-2,3-dihydro-1H-indol-1-amine, a key intermediate in pharmaceutical research. Fluorinated indolines are significant scaffolds in medicinal chemistry, and the introduction of an N-amino group offers a valuable vector for further functionalization.[1] This application note details a robust and efficient one-pot procedure involving the sequential N-nitrosation of 6-fluoroindoline followed by an in-situ reduction. This strategy enhances laboratory safety and process efficiency by avoiding the isolation of the potentially mutagenic N-nitroso intermediate. We provide a detailed experimental protocol, mechanistic insights, comparative data for different reducing agents, and methods for characterization.
Introduction and Strategic Overview
The 2,3-dihydro-1H-indole (indoline) framework is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability and binding affinity.[1][2] The target molecule, 6-Fluoro-2,3-dihydro-1H-indol-1-amine (also known as 6-fluoro-1-aminoindoline), serves as a versatile building block for synthesizing more complex molecules, particularly for developing novel therapeutics.
Traditional multi-step syntheses involving the isolation of intermediates can be time-consuming and may lead to lower overall yields. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a streamlined, efficient, and often more sustainable alternative.[3]
The strategy outlined herein is a one-pot, two-step sequence:
-
N-Nitrosation: The secondary amine of the starting material, 6-fluoroindoline, is selectively converted to an N-nitrosamine using a nitrosating agent.
-
In-Situ Reduction: The intermediate N-nitrosamine is immediately reduced to the corresponding N-amine (a hydrazine derivative) without being isolated from the reaction mixture.
This approach is adapted from established methodologies for the N-amination of related heterocyclic systems and offers high selectivity and good yields.[4]
Caption: High-level workflow for the one-pot synthesis.
Mechanistic Considerations
The core of this synthesis relies on two well-established chemical transformations.
-
N-Nitrosation: In an acidic medium, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂), which then forms the highly electrophilic nitrosyl cation (NO⁺). The nucleophilic secondary amine of the 6-fluoroindoline attacks the nitrosyl cation to form the N-nitroso intermediate, 6-fluoro-1-nitrosoindoline.[4] Precise temperature control (0–5 °C) is critical during this step to prevent the decomposition of nitrous acid and minimize potential side reactions.
-
Reduction of the N-Nitroso Group: The N-N=O bond is susceptible to reduction by various reagents. The choice of reductant is crucial for achieving high yield and selectivity while ensuring compatibility with the one-pot setup. Common choices include zinc powder in an acidic medium or thiourea dioxide under basic conditions.[4] This step converts the nitroso group into a primary amino group, yielding the final product.
Caption: Simplified reaction mechanism pathway.
Detailed Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). N-nitroso compounds are suspected carcinogens.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Fluoroindoline | >97% | Sigma-Aldrich | Starting material. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, >97% | VWR, Fisher | Nitrosating agent. |
| Acetic Acid, Glacial | ACS Reagent | Fisher Scientific | Acid catalyst for nitrosation. |
| Thiourea Dioxide (TDO) | >98% | TCI, Alfa Aesar | Reducing agent (Option 1). |
| Zinc Dust (<10 µm) | Reagent Grade | Sigma-Aldrich | Reducing agent (Option 2). |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | EMD Millipore | For pH adjustment. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared | For neutralization. |
| Brine (Saturated NaCl) | - | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Procedure
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 6-fluoroindoline (5.0 g, 36.45 mmol) and methanol (70 mL).
-
Cooling: Cool the resulting solution to 0–5 °C using an ice-water bath.
-
Nitrosation: While maintaining the temperature at 0–5 °C, add glacial acetic acid (4.2 mL, 72.9 mmol) to the flask. In a separate beaker, dissolve sodium nitrite (2.77 g, 40.1 mmol) in deionized water (20 mL). Add this aqueous NaNO₂ solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0–5 °C for 2 hours. The formation of the intermediate 6-fluoro-1-nitrosoindoline can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.
-
In-Situ Reduction (Option A - Thiourea Dioxide):
-
Carefully adjust the pH of the cold reaction mixture to >10 by the slow, portion-wise addition of 8M NaOH solution.
-
Add thiourea dioxide (TDO) (5.91 g, 54.68 mmol) in small portions over 20 minutes. An exotherm may be observed; maintain the temperature below 30 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours until TLC analysis indicates the complete consumption of the nitroso intermediate.
-
-
In-Situ Reduction (Option B - Zinc Dust):
-
While maintaining the temperature below 10 °C, add zinc dust (7.15 g, 109.4 mmol) portion-wise to the acidic reaction mixture.
-
Stir the reaction vigorously at room temperature for 3-5 hours. Monitor the disappearance of the nitroso intermediate by TLC.
-
-
Work-up and Isolation:
-
Once the reduction is complete, filter the reaction mixture through a pad of Celite to remove any inorganic solids (especially for the Zinc method). Wash the pad with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
To the remaining aqueous residue, add dichloromethane (100 mL) and water (50 mL). If the mixture is acidic, neutralize carefully with saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexane to afford the pure 6-Fluoro-2,3-dihydro-1H-indol-1-amine as a pale yellow oil or low-melting solid.
Results and Discussion
This one-pot protocol provides a reliable route to the target compound. The choice of reducing agent can impact the overall yield, ease of work-up, and cost.
| Parameter | Method A (Thiourea Dioxide) | Method B (Zinc Dust) |
| Typical Yield | 70–80% | 65–75% |
| Conditions | Basic (pH > 10) | Acidic (in-situ from nitrosation step) |
| Work-up | Simpler filtration; TDO byproducts are generally water-soluble. | Requires careful filtration of fine zinc powder and zinc salts. |
| Safety/Cost | TDO is a "green" industrial reducing agent, relatively low cost.[4] | Zinc is inexpensive but can generate flammable hydrogen gas. |
Expert Insights: The thiourea dioxide (TDO) method is often preferred due to its operational simplicity and cleaner reaction profile.[4] The basic conditions required for TDO reduction effectively quench any remaining nitrosating species, adding a layer of safety. The zinc reduction is a classic and effective method but can sometimes be less selective and require a more tedious work-up to remove all metal residues.
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons on the fluoro-substituted ring, two methylene groups of the indoline core, and a broad singlet for the -NH₂ group (which exchanges with D₂O).
-
¹³C NMR (100 MHz, CDCl₃): Signals for the aromatic carbons (showing C-F coupling), and two aliphatic carbons of the indoline ring.
-
Mass Spectrometry (ESI+): Calculated m/z for C₈H₉FN₂ [M+H]⁺: 153.08. Found: 153.1.
-
Appearance: Pale yellow oil or off-white solid.
Conclusion
The described one-pot synthesis of 6-Fluoro-2,3-dihydro-1H-indol-1-amine via N-nitrosation and subsequent in-situ reduction is an efficient, scalable, and reliable method for academic and industrial laboratories. By avoiding the isolation of the N-nitroso intermediate, the protocol enhances safety and reduces overall synthesis time. The use of thiourea dioxide is recommended for its high yield and operational simplicity. This application note provides researchers with a validated starting point for producing this valuable fluorinated building block for applications in drug discovery and development.
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Joshi, S. D., et al. (2021). Electrosynthesis of fluorinated indole derivatives. ResearchGate. [Link]
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Wang, C., et al. (2022). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]
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Pal, S., et al. (2020). One-pot synthesis of trans-2,3-diaminoindolines through 2,3-diamination of electrophilic indolines. Organic & Biomolecular Chemistry. [Link]
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Scott, P. J. H., et al. (2019). One-pot Synthesis of High Molar Activity 6-[18F]Fluoro-L-DOPA by Cu-Mediated Fluorination of a BPin Precursor. PMC. [Link]
-
Knauber, T., et al. (2024). SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO. EPO. [Link]
-
Jadhav, G. N., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. [Link]
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-
Youn, S. W., et al. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications. [Link]
-
Kumar, A., et al. (2020). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions with N-Aminoindolines: A Guide to N-Arylation
Application Notes & Protocols for Researchers
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] N-aminoindolines, which are cyclic hydrazine derivatives, serve as highly versatile building blocks, offering a reactive handle for molecular elaboration. The strategic functionalization of the exocyclic nitrogen atom via palladium-catalyzed cross-coupling reactions opens a direct and modular route to complex N-aryl-N-aminoindoline structures. These products are valuable intermediates for the synthesis of novel therapeutics and functional materials.[2][3]
This guide provides a detailed overview of the palladium-catalyzed N-arylation of N-aminoindolines, a specialized application of the Buchwald-Hartwig amination. While direct literature on N-aminoindolines as substrates is nascent, the protocols and mechanistic insights are expertly adapted from well-established procedures for the coupling of hydrazines and hydrazides with aryl halides.[4][5] We will delve into the mechanistic underpinnings of the reaction, explain the critical role of each reaction component, and provide a detailed, field-proven protocol for researchers in drug discovery and synthetic chemistry.
Reaction Mechanism: The Catalytic Cycle
The N-arylation of N-aminoindolines follows the general mechanistic pathway of the Buchwald-Hartwig amination.[6] The catalytic cycle involves a palladium(0) species that undergoes a sequence of oxidative addition, amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the active catalyst.[7][8]
A critical challenge in coupling hydrazine derivatives is controlling selectivity to achieve mono-arylation, as the product still contains reactive N-H bonds that can lead to diarylated byproducts.[3] Furthermore, the inherent reducing nature of the hydrazine moiety can potentially deactivate the catalyst.[3] The choice of a suitable ligand is paramount to navigate these challenges.
Figure 1: General catalytic cycle for the N-arylation of N-aminoindolines.
The Causality Behind Experimental Choices
The success of the palladium-catalyzed N-arylation of N-aminoindolines hinges on the careful selection of four key components: the palladium precursor, the ligand, the base, and the solvent.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are the most common and effective palladium sources. They are stable to air and are reduced in situ to the active Pd(0) catalyst. Using well-defined Pd(II) precatalysts can also offer advantages in terms of reaction initiation and reproducibility.[7]
-
Ligand (The Crucial Component): The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like hydrazines, bulky and electron-rich phosphine ligands are essential.
-
Expertise: Ligands such as biarylphosphines (e.g., RuPhos, BrettPhos) or MOP-type ligands are highly effective.[4][9] Their steric bulk promotes the final, product-forming reductive elimination step, which is often rate-limiting. This acceleration outcompetes potential side reactions like β-hydride elimination or catalyst decomposition.[6] The electron-donating nature of these ligands also increases the electron density on the palladium, facilitating the initial oxidative addition of the aryl halide.[3]
-
Trustworthiness: The use of these advanced ligands ensures a self-validating system where the desired C-N bond formation is favored, leading to higher yields and cleaner reaction profiles compared to simpler phosphines like PPh₃.
-
-
Base: A base is required to deprotonate the coordinated N-aminoindoline, forming the key palladium-amido complex. The choice of base is critical to avoid degradation of sensitive functional groups.
-
Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective and are compatible with a wide range of functional groups.[4]
-
Alkoxide Bases: Stronger bases like sodium tert-butoxide (NaOtBu) can be used for less reactive aryl chlorides but may not be suitable for substrates with base-labile groups (e.g., esters).[10]
-
Amide Bases: For particularly sensitive substrates where even carbonates are too harsh, non-nucleophilic amide bases like lithium bis(trimethylsilyl)amide (LHMDS) can provide a milder alternative.[11]
-
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are excellent choices as they effectively dissolve the reactants and catalyst components and are stable at the elevated temperatures often required for these reactions.[4]
Application Protocols
The following protocols are designed as a starting point for the N-arylation of N-aminoindoline and can be optimized for specific substrates.
Protocol 1: General Procedure for N-Arylation of N-Aminoindoline with an Aryl Bromide
This protocol is adapted from established methods for the mono-arylation of hydrazine derivatives.[4]
Materials:
-
N-Aminoindoline (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol %)
-
2-Di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl (a MOP-type ligand) (4 mol %)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration relative to N-aminoindoline)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Figure 2: Standard experimental workflow for palladium-catalyzed N-arylation.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add N-aminoindoline (e.g., 0.5 mmol, 1.0 equiv), the aryl bromide (0.6 mmol, 1.2 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.01 mmol, 2 mol %), and the phosphine ligand (0.02 mmol, 4 mol %).
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via a syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-N-aminoindoline product.
Data Summary: Typical Reaction Parameters
The optimal conditions can vary based on the reactivity of the aryl halide and the steric/electronic properties of the N-aminoindoline. The following table provides a general guideline for adapting the protocol.
| Parameter | Aryl Bromides | Aryl Chlorides | Aryl Triflates | Expert Insight |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(II) Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(II) precatalysts can offer faster initiation for less reactive aryl chlorides.[9] |
| Catalyst Loading | 1-2 mol % | 2-4 mol % | 1-2 mol % | Higher loadings may be needed for challenging, sterically hindered substrates. |
| Ligand | MOP-type, RuPhos, BrettPhos | RuPhos, BrettPhos, tBuXPhos | MOP-type, RuPhos | Aryl chlorides require more electron-rich and bulky ligands to facilitate oxidative addition.[3] |
| Base | Cs₂CO₃, K₃PO₄ | NaOtBu, LHMDS | K₃PO₄, Cs₂CO₃ | Stronger bases are needed for the more resilient C-Cl bond activation.[6] |
| Temperature | 80-110 °C | 100-120 °C | 70-100 °C | Higher temperatures are generally required for aryl chlorides. |
| Typical Yields | 70-95% | 50-85% | 75-98% | Yields are highly substrate-dependent. |
Conclusion
Palladium-catalyzed N-arylation represents a powerful and highly modular strategy for the functionalization of N-aminoindolines. By understanding the underlying catalytic cycle and the specific roles of the ligand and base, researchers can effectively troubleshoot and optimize these reactions. The protocols and insights provided herein, derived from robust studies on analogous hydrazine systems, offer a solid foundation for synthesizing novel N-aryl-N-aminoindoline derivatives, thereby accelerating discovery programs in medicinal chemistry and materials science.
References
-
Wang, J. Y., Choi, K., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(1), 399-408. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Journal of the American Chemical Society, 131(36), 12898–12899. Available at: [Link]
-
Wang, J. Y., Choi, K., et al. (2020). Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. Angewandte Chemie. Available at: [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Available at: [Link]
-
Shang, R., & Fu, Y. (2003). Novel Route to Azobenzenes via Pd-Catalyzed Coupling Reactions of Aryl Hydrazides with Aryl Halides, Followed by Direct Oxidations. Organic Letters, 5(8), 1257–1260. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
D'Amico, A. D., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Kinzel, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. Available at: [Link]
-
Xu, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1369. Available at: [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. semanticscholar.org [semanticscholar.org]
- 3. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Scale-Up Synthesis of 6-Fluoro-2,3-dihydro-1H-indol-1-amine
Abstract & Strategic Overview
6-Fluoro-2,3-dihydro-1H-indol-1-amine (also known as N-amino-6-fluoroindoline) is a critical pharmacophore in the development of urea-based kinase inhibitors and IDO1 inhibitors. Its synthesis presents a classic process chemistry challenge: installing a hydrazine moiety (
This Application Note details a robust, three-step scale-up protocol starting from commercially available 6-fluoroindole. Unlike bench-scale methods that prioritize speed over safety, this guide focuses on process control , thermal management , and impurity mitigation (specifically nitrosamines), ensuring a scalable route suitable for multi-gram to kilogram campaigns.
Core Synthetic Strategy
The selected route utilizes the N-Nitrosation/Reduction pathway. While direct amination reagents (e.g., Chloramine, HOSA) exist, they often suffer from poor atom economy and difficult handling at scale. The nitrosation route, when controlled for temperature and quenching, offers the highest reliability for this specific scaffold.
Safety & Hazard Analysis (Critical)
WARNING: This protocol involves the generation and handling of N-nitroso compounds and hydrazines .[1]
-
Nitrosamine Control: The intermediate 1-nitroso-6-fluoroindoline is a potential carcinogen. All waste streams containing this intermediate must be quenched with bleach or specific destructive oxidation before disposal. Adhere to FDA/EMA guidelines on nitrosamine impurities in final drug substances.
-
Hydrazine Instability: The final product (free base) is air-sensitive and prone to oxidation (diazene formation). It should be immediately converted to its Hydrochloride salt for storage.
-
Exotherms: The reduction steps (Step 1 and Step 3) involve hydride reagents (
, ) which generate significant heat and hydrogen gas. Reactor headspace management is mandatory.
Retrosynthetic Analysis & Pathway
The synthesis is broken down into three unit operations:
-
Selective Reduction: Conversion of the indole to indoline.
-
N-Functionalization: Formation of the N-nitroso intermediate.
-
Hydrazone Formation: Reduction of the N-nitroso group to the N-amine.
Figure 1: Synthetic pathway for the production of 6-Fluoro-2,3-dihydro-1H-indol-1-amine.
Detailed Experimental Protocols
Step 1: Preparation of 6-Fluoroindoline
Objective: Selective reduction of the C2-C3 double bond without defluorination.
-
Reagents: 6-Fluoroindole (1.0 equiv), Sodium Cyanoborohydride (
, 3.0 equiv), Glacial Acetic Acid (Solvent). -
Scale: 50g Input.
Protocol:
-
Charge: To a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, add 6-Fluoroindole (50.0 g, 0.37 mol) .
-
Solvent: Add Glacial Acetic Acid (500 mL) . Cool the mixture to 15°C.
-
Addition: Add Sodium Cyanoborohydride (69.7 g, 1.11 mol) portion-wise over 1 hour. Caution: HCN gas may evolve; vent into a scrubber containing NaOH/Bleach.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC/HPLC (Indole disappears; Indoline is more polar).
-
Quench: Cool to 0°C. Slowly add water (100 mL). Basify to pH >10 using 50% NaOH solution (exothermic!).
-
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Vacuum distillation or use crude if purity >95%.
-
Expected Yield: 85-92% (Colorless oil).
-
Process Insight: While Catalytic Hydrogenation (
, Pd/C) is "greener," it often causes defluorination (C-F cleavage) on the aromatic ring. The Borohydride route preserves the halogen.
Step 2: Synthesis of 1-Nitroso-6-fluoroindoline
Objective: N-Nitrosation under strictly controlled temperature to prevent decomposition.
-
Reagents: 6-Fluoroindoline (from Step 1), Sodium Nitrite (
), HCl (conc). -
Scale: 45g Input (Indoline).
Protocol:
-
Dissolution: Dissolve 6-Fluoroindoline (45.0 g, 0.328 mol) in water (200 mL) and concentrated HCl (40 mL) .
-
Cooling (Critical): Cool the suspension to 0°C - 2°C using a cryostat or ice/salt bath.
-
Nitrosation: Dissolve Sodium Nitrite (24.9 g, 0.36 mol) in water (50 mL). Add this solution dropwise to the indoline mixture over 45 minutes.
-
Control: Do NOT allow internal temp to exceed 5°C.
-
-
Precipitation: The product usually precipitates as a yellow/orange solid during addition. Stir for 1 hour at 0°C.
-
Isolation: Filter the solid. Wash with cold water (
). -
Drying: Air dry on the filter for 2 hours, then vacuum dry at ambient temperature. Do not heat.
-
Expected Yield: 90-95% (Yellow solid).
-
Step 3: Reduction to 6-Fluoro-2,3-dihydro-1H-indol-1-amine
Objective: Reduction of the Nitroso group to the Hydrazine without cleaving the N-N bond.
-
Reagents: 1-Nitroso-6-fluoroindoline, Lithium Aluminum Hydride (
), THF (Anhydrous). -
Scale: 40g Input (Nitroso).
Protocol:
-
Setup: Oven-dried 2L 3-neck flask,
atmosphere, reflux condenser, dropping funnel. -
Charge: Add
(2.0 M in THF, 240 mL, 0.48 mol) . Cool to 0°C. -
Addition: Dissolve 1-Nitroso-6-fluoroindoline (40.0 g, 0.24 mol) in anhydrous THF (300 mL). Add this solution dropwise to the LAH suspension.
-
Safety: Vigorous hydrogen evolution. Control addition rate to manage foaming.
-
-
Reflux: After addition, warm to room temp, then heat to gentle reflux (65°C) for 2 hours.
-
Quench (Fieser Method): Cool to 0°C.
-
Add 18 mL Water (slowly).
-
Add 18 mL 15% NaOH.
-
Add 54 mL Water.
-
-
Filtration: Stir until the aluminum salts form a granular white solid. Filter through a Celite pad.
-
Salt Formation (Critical for Storage): The filtrate contains the free base (unstable).
-
Add 4N HCl in Dioxane (70 mL) to the filtrate.
-
The Hydrochloride salt precipitates immediately.
-
-
Isolation: Filter the white solid, wash with
, and dry under vacuum.-
Expected Yield: 75-80% (Off-white powder).
-
Analytical Specifications & Controls
| Parameter | Specification | Method |
| Appearance | Off-white to pale beige solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) |
| 1H NMR | Consistent with structure | DMSO-d6 |
| Nitrosamine Content | < 26.5 ng/day (Limit) | LC-MS/MS (Trace) |
| Water Content | < 1.0% | Karl Fischer |
Process Flow & Scale-Up Logic
The following diagram illustrates the operational flow, highlighting critical control points (CCPs) for the scale-up process.
Figure 2: Operational Process Flow Diagram highlighting Critical Control Points (CCP).
Troubleshooting & Optimization
-
Low Yield in Step 1: If the reaction stalls, add 0.5 equiv more of
. Ensure the acetic acid is glacial (water inhibits the iminium ion formation). -
Oiling out in Step 2: If the nitroso intermediate oils out instead of precipitating, the reaction temperature is likely too high. Keep it strictly < 5°C. Seed crystals from a previous batch can induce crystallization.
-
Aluminum Emulsions in Step 3: If the Fieser quench results in a gelatinous mess, use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution to sequester the aluminum, allowing for clean phase separation.
References
-
Synthesis of Indolines: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1977. Link
-
N-Nitrosation Safety: US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Link
-
Hydrazine Synthesis: H.E.L Group. "Process Safety and Scale-up of Exothermic Reactions." Application Note. Link
-
Target Molecule Context: "Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate." Synlett, 2001. Link
-
General Indoline Properties: Sigma-Aldrich Product Sheet for 6-Fluoroindole. Link
Sources
Troubleshooting & Optimization
Technical Support Center: N-Aminoindoline Stability & Oxidation
Ticket ID: #NAI-OX-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Oxidation Side-Reactions in N-Aminoindolines
Triage: Diagnosis & Identification
User Query: "My reaction mixture turned dark brown/black, and the NMR shows a complex mixture. Is this polymerization or oxidation?"
Specialist Response:
In 90% of cases involving N-aminoindolines, this is oxidative degradation , not simple polymerization. N-aminoindolines are "hydrazine-like" nucleophiles. They possess a weak N–N bond (
Use the table below to identify your specific impurity profile based on
Impurity Identification Matrix
| Species | Structural Feature | Mass Spec (ESI) | Cause | |
| N-Aminoindoline (Target) | Intact 2,3-dihydro ring | Multiplets/Triplets | N/A | |
| N-Aminoindole (Impurity A) | Aromatized ring | Doublets | Dehydrogenation (Oxidation) | |
| Indoline (Impurity B) | Loss of N-amino group | Multiplets | Oxidative N–N Cleavage | |
| Indole (Impurity C) | Aromatized + Deaminated | Doublets | Combined Oxidation + Cleavage | |
| Azo-Dimer (Impurity D) | N=N coupling | Complex aromatic region; broadening | Radical Dimerization (Tetrazene formation) |
The "Why": Mechanistic Causality
User Query: "Why is this happening even under argon? I thought indolines were stable."
Specialist Response:
N-aminoindolines are distinct from simple indolines. The
There are three competing pathways constantly fighting against your product stability.
Pathway 1: Aromatization (The Thermodynamic Sink)
The driving force is the restoration of aromaticity in the pyrrole ring. Even trace oxidants (or reducible metal catalysts like Cu(II) or Pd(II)) can abstract hydrides from the C2/C3 positions.
-
Mechanism: Oxidative dehydrogenation converts the indoline (non-aromatic) to the indole (aromatic). This is often irreversible.
Pathway 2: Oxidative N–N Cleavage
This is the most frustrating side reaction because it destroys the functionality you likely installed as a directing group.
-
Mechanism: Oxidation generates a radical cation at the nitrogen. If a metal is present (e.g., in C–H activation protocols), the metal can insert into the N–N bond (oxidative addition), followed by elimination of the amino group.
-
Result: You isolate the parent indoline or indole, losing the hydrazine handle.
Pathway 3: Radical Dimerization
In the presence of ambient oxygen, the N-amino group can form an aminyl radical (
Visualizing the Oxidation Landscape
Figure 1: The "Oxidation Landscape" showing how N-aminoindoline degrades into three distinct impurity classes.[1]
Reaction Optimization & Troubleshooting
User Query: "How do I stop the N-N bond from breaking during my C-H activation step?"
Specialist Response: If you are using the N-amino group as a Directing Group (DG) for transition metal catalysis (e.g., Pd or Rh), the N-N bond is your "weak link."
Protocol: Stabilizing the N-N Bond
-
Chelation Control (The "Bite" Angle):
-
Issue: Bidentate binding stabilizes the metal center but strains the N-N bond.
-
Fix: Ensure your substrate forms a 5-membered or 6-membered metallacycle. 4-membered metallacycles (strained) often relieve strain by snapping the N-N bond.
-
-
Oxidant Selection:
-
Avoid: Strong one-electron oxidants like
or CAN (Cerium Ammonium Nitrate) unless necessary. -
Prefer: Two-electron oxidants like
(PIDA) or benzoquinone, but control the equivalents . Excess PIDA is a known reagent for cleaving N-N bonds (see References).
-
-
pH Buffering:
-
Insight: Acidic conditions protonate the hydrazine, making it a better leaving group.
-
Action: Add a mild base (e.g.,
or ) to keep the reaction neutral/slightly basic. This prevents acid-catalyzed N-N cleavage.
-
Synthesis & Storage Guide
User Query: "I synthesized it pure, but it degraded in the freezer. How do I store this?"
Specialist Response:
N-aminoindolines are auto-oxidative. They react with oxygen in the air even at
Step-by-Step: The "Anaerobic" Workup
-
Quench: Do not quench oxidative reactions (like N-nitroso reductions) with open stirring. Use a reductive quench (e.g., saturated
) under Argon. -
Extraction: Use solvents (DCM or EtOAc) that have been sparged with Argon.
-
Drying: Avoid
if your product is acid-sensitive (Lewis acidic character). Use . -
Concentration: Do not rotovap to dryness at high temperatures (
). The concentration phase is where auto-oxidation peaks due to high surface area exposure to air. -
Storage:
-
Vial: Amber glass (light sensitive).[2]
-
Atmosphere: Flush with Argon, seal with Parafilm.
-
Stabilizer: For long-term storage of valuable intermediates, store as the HCl salt (if the N-amino group is basic enough) or the hydrazone derivative . The free hydrazine is the most unstable form.
-
Decision Tree: Purification Strategy
Figure 2: Decision tree for purifying unstable N-aminoindolines. Note the amine-treated silica to prevent acid-catalyzed decomposition.
References
-
Mechanisms of N-N Bond Cleavage
-
Zhang, S., et al. (2020). A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Organic Chemistry Frontiers.
- Context: Describes base-promoted cleavage, relevant for troubleshooting "missing amino group" impurities.
-
-
Oxidative Aromatization & Side Reactions
-
Matassini, C., & Cardona, F. (2020). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA.
- Context: Discusses oxidants like MnO2 and DDQ which are frequently used (and misused)
-
-
C-H Activation & Directing Groups
-
Xu, Y., et al. (2016). Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. PMC - NIH.
- Context: Highlights the stability requirements of N-functionalized directing groups during metal c
-
-
General Hydrazine Oxidation
-
Gao, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl. ACP.
- Context: While focused on atmospheric chemistry, this paper details the radical pathways (N-centered radicals)
-
Sources
Technical Support Center: 6-Fluoro-1-Aminoindoline Optimization
Topic: Optimizing Temperature for 6-Fluoro-1-Aminoindoline Reactions Content Type: Technical Support Center Guide
Welcome to the Advanced Application Guide. This resource is designed for medicinal chemists and process engineers working with 6-fluoro-1-aminoindoline (6-FAI) . Unlike standard indoles, the N-amino functionality introduces unique thermal sensitivities, while the C6-fluorine substituent alters electronic parameters, requiring precise temperature modulation to balance reactivity against decomposition.
Part 1: The Thermodynamic "Golden Zone"
Q1: Why is temperature control critical for 6-fluoro-1-aminoindoline compared to non-fluorinated analogs?
A: The 6-fluoro substituent exerts an electron-withdrawing inductive effect (-I), which slightly decreases the nucleophilicity of the
-
The Challenge: You need higher thermal energy to overcome the activation barrier for nucleophilic attacks (e.g., hydrazone formation).
-
The Risk: The
bond in 1-aminoindolines is homolytically labile. Exceeding the thermal onset of decomposition ( ) risks denitrogenation (loss of ) or radical dimerization, leading to "tarry" byproducts.
Optimization Strategy:
Operate within the Kinetic Window : High enough to drive the reaction, but below the threshold of
| Reaction Stage | Recommended Temp Range | Critical Mechanism |
| Storage | Prevents slow oxidative dimerization (tetrazene formation). | |
| Thawing/Handling | Minimizes exotherms upon exposure to air/moisture. | |
| Reaction (Condensation) | Balances nucleophilicity vs. | |
| Workup | Evaporation at high vacuum prevents thermal degradation. |
Part 2: Experimental Protocol & Workflow
Standard Operating Procedure: Controlled Condensation
Objective: Reacting 6-fluoro-1-aminoindoline with a ketone/aldehyde to form a stable hydrazone intermediate.
Reagents:
-
6-Fluoro-1-aminoindoline (1.0 equiv)
-
Electrophile (Aldehyde/Ketone) (1.1 equiv)
-
Catalyst: Acetic Acid (10 mol%)
-
Solvent: Ethanol (anhydrous)
Step-by-Step Methodology:
-
Cryogenic Setup:
-
Purge the reaction vessel with Argon.
-
Dissolve the electrophile in ethanol at 25°C .
-
Crucial: Cool the solution to 0°C before adding the 6-FAI. This prevents a localized exotherm ("hot spot") that triggers immediate decomposition.
-
-
Controlled Addition:
-
Add 6-fluoro-1-aminoindoline as a solid or pre-cooled solution dropwise.
-
Observation: The solution may turn pale yellow. A rapid shift to dark brown indicates oxidation (temperature too high or oxygen leak).
-
-
The Temperature Ramp (The "Soak"):
-
Allow the mixture to warm to 25°C naturally over 30 minutes.
-
Checkpoint: Monitor by TLC/LC-MS. If conversion is <10% after 1 hour, heat to 40-45°C .
-
Warning:Do NOT exceed 55°C. The inductive effect of fluorine stabilizes the ring but does not protect the
bond from thermal homolysis.
-
-
Isolation:
-
Cool to 4°C to precipitate the product.
-
Filter under inert gas if possible.[1]
-
Part 3: Visualizing the Reaction Logic
The following diagram illustrates the decision matrix for temperature optimization, highlighting the competing pathways of product formation vs. degradation.
Caption: Thermal decision matrix for 6-fluoro-1-aminoindoline. Operating above 60°C activates the irreversible decomposition pathway.
Part 4: Troubleshooting & FAQs
Q2: My reaction mixture turned black after 10 minutes at 60°C. What happened?
Diagnosis: You likely triggered oxidative denitrogenation .
Mechanism: At elevated temperatures, 1-aminoindolines can lose molecular nitrogen (
Q3: I see starting material remaining even after 24 hours at Room Temp.
Diagnosis: The "Fluorine Penalty".
Mechanism: The electron-withdrawing fluorine at C6 reduces the electron density on the
-
Add a mild acid catalyst (Acetic acid or p-TsOH) to activate the electrophile.
-
Increase temperature strictly to 45-50°C . Do not reflux.
Q4: Can I use microwave irradiation to speed this up?
Recommendation: Proceed with extreme caution. Microwaves can create "superheated" localized zones. If you must use MW:
-
Use a cooling loop (simultaneous cooling).
-
Set a strict
cut-off at 50°C. -
Use a non-absorbing solvent (e.g., Toluene) rather than EtOH to minimize thermal runaway.
References
-
Reactivity of Amino-Indoles
- Title: Optimization of the reaction conditions for functionalized indole deriv
- Source: ResearchG
- Relevance: Establishes the baseline for temperature effects (reflux vs. RT) on indole condensations, highlighting the yield trade-offs.
-
URL:
-
Handling of Unstable Aminoindoles
- Title: Technical Support Center: 4-Methyl-1H-indol-3-amine Prepar
-
Source: BenchChem Technical Guides.[1]
- Relevance: Provides the foundational protocol for handling air/temperature-sensitive amino-indoles (inert
-
URL:
-
Synthesis & Properties of Fluoroindoles
-
General Nucleophilic Addition of Amines
Sources
Preventing dimerization during 6-Fluoro-2,3-dihydro-1H-indol-1-amine storage
Welcome to the technical support center for 6-Fluoro-2,3-dihydro-1H-indol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this valuable synthetic intermediate. By understanding the chemical principles behind its stability, you can implement effective strategies to prevent degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 6-Fluoro-2,3-dihydro-1H-indol-1-amine to prevent degradation?
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage (months to years), consider -20°C.[1] | Reduces the rate of potential dimerization and other degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidative dimerization, a primary degradation pathway for amines.[2] |
| Container | Use an amber glass vial with a tightly sealed cap featuring a PTFE-lined septum. | Protects the compound from light, which can catalyze degradation, and prevents the ingress of oxygen and moisture. |
| Environment | Store in a dry, dark, and well-ventilated area. | Minimizes exposure to environmental factors that can accelerate degradation. |
Q2: I've noticed a color change in my sample of 6-Fluoro-2,3-dihydro-1H-indol-1-amine, from off-white to a yellowish or brownish hue. What does this indicate?
A visual color change is a common indicator of amine degradation, particularly through oxidation.[3][4] The formation of colored byproducts, likely including dimers and other oxidized species, leads to this discoloration. If you observe a color change, it is highly recommended to assess the purity of the sample using analytical techniques such as HPLC or NMR spectroscopy before proceeding with your experiments. The appearance of new, less polar peaks in an HPLC chromatogram or additional signals in the aromatic region of an NMR spectrum can be indicative of dimer formation.
Q3: What is the likely mechanism behind the dimerization of 6-Fluoro-2,3-dihydro-1H-indol-1-amine?
The dimerization of 6-Fluoro-2,3-dihydro-1H-indol-1-amine is most likely an oxidative process. Aromatic amines and indole derivatives are susceptible to oxidative coupling reactions, which can be initiated by atmospheric oxygen, trace metal impurities, or light.[5][6][7] The proposed mechanism involves the formation of a radical cation intermediate, which then couples to form a new carbon-carbon or nitrogen-nitrogen bond.
Troubleshooting Guide: Dimerization and Degradation
This section provides a structured approach to identifying and mitigating dimerization and other degradation issues with 6-Fluoro-2,3-dihydro-1H-indol-1-amine.
Issue 1: Suspected Dimerization or Degradation
-
Symptom: The solid compound has changed color from its initial off-white appearance to yellow or brown. Solutions of the compound also appear discolored.
-
Symptom: Inconsistent or unexpected results in downstream reactions.
-
Symptom: Appearance of new, unexpected spots on Thin Layer Chromatography (TLC) analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected dimerization.
Analytical Confirmation Protocol:
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the compound and detect the presence of less polar dimers.
-
Method: A reverse-phase HPLC method is generally suitable for analyzing indole derivatives.[8][9]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at approximately 280 nm.
-
-
Interpretation: The appearance of new peaks with longer retention times (less polar) compared to the main product peak is indicative of dimer formation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To identify structural changes and the presence of new chemical species.
-
Method: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquire a ¹H NMR spectrum.[10][11]
-
Interpretation: Look for new signals in the aromatic region and changes in the integration of the protons on the indoline ring. Dimerization would likely result in a more complex aromatic signal pattern.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the presence of species with a higher molecular weight corresponding to a dimer.
-
Method: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation.
-
Interpretation: The presence of an ion with a mass-to-charge ratio (m/z) approximately double that of the monomer (C₈H₉FN₂: 152.17 g/mol ) would be strong evidence of dimerization.
-
Issue 2: Preventing Dimerization During Long-Term Storage
-
Proactive Measure: Implement a robust storage protocol from the moment the compound is received.
Prevention Workflow:
Caption: Proactive workflow for preventing dimerization.
Detailed Protocol for Inert Atmosphere Storage:
-
Aliquoting: Upon receiving a new batch of 6-Fluoro-2,3-dihydro-1H-indol-1-amine, it is best practice to immediately aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inerting:
-
Place the opened vials in a glove box with an inert atmosphere (argon or nitrogen).
-
Alternatively, use a Schlenk line to evacuate and backfill each vial with inert gas at least three times.
-
-
Sealing: Tightly seal each vial with a cap containing a PTFE-lined septum. For added protection, wrap the cap and neck of the vial with Parafilm.
-
Storage: Place the sealed vials in a labeled, light-proof secondary container and store at the recommended temperature.
Mechanism of Oxidative Dimerization
The dimerization of 6-Fluoro-2,3-dihydro-1H-indol-1-amine is likely an oxidative process that can proceed through several pathways, often involving radical intermediates. A plausible mechanism is outlined below:
Caption: Proposed mechanism of oxidative dimerization.
In this proposed pathway, the amine is oxidized to a radical cation. This intermediate is resonance-stabilized, with the unpaired electron and positive charge delocalized over the aromatic ring and the nitrogen atoms. Two of these radical cations can then couple to form a dimer, followed by the loss of two protons to yield the final, neutral dimer product. The exact position of the coupling (e.g., C-C or N-N) would require detailed structural elucidation of the dimer.
By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, researchers can significantly improve the shelf-life and reliability of 6-Fluoro-2,3-dihydro-1H-indol-1-amine in their scientific endeavors.
References
-
Wu, J. et al. (2012). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry, 10, 827907. [Link]
-
Wang, C. et al. (2016). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. Molecules, 21(11), 1438. [Link]
-
Zille, A. (2005). Enzyme and Microbial Technology Polymerization study of the aromatic amines generated by the biodegradation of azo dyes using th. Enzyme and Microbial Technology, 36(4), 549-556. [Link]
-
SIELC Technologies. (n.d.). Separation of Indoline on Newcrom R1 HPLC column. [Link]
-
Idris, A. S. et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 2, 43. [Link]
-
Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
Wang, T. et al. (2017). Diamination/Oxidative Cross-Coupling/Bicyclization of Anilines and Methyl Ketones: Direct I2-Promoted Synthesis of 1,2-Fused Oxindoles. Organic Letters, 19(2), 334-337. [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]
-
Habibi, D. et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]
-
Gniazdowska, E. et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 61(4), 247-253. [Link]
-
Chem-Impex. (n.d.). 6-Fluoro-2,3-dihydro-1H-indole. [Link]
-
Gaylor, J. L. et al. (1986). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 354, 137-146. [Link]
-
Ma, D. & Zhu, J. (2018). Oxidative coupling strategies for the synthesis of indole alkaloids. Chemical Society Reviews, 47(16), 5954-5965. [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Zhang, Y. et al. (2011). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2593. [Link]
- Mehta, S. et al. (2013). Decolorization of amines. U.S.
-
ChemRxiv. (2020). Substituent Effects of Amines on Genipin Dye Formation – Insights into Dye Origins. [Link]
-
ChemRxiv. (2021). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. [Link]
-
Ye, S. et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules, 28(8), 3341. [Link]
-
Zhang, Y. et al. (2016). Degradation of aromatic amines in textile-dyeing sludge by combining the ultrasound technique with potassium permanganate. Chemical Engineering Journal, 289, 417-425. [Link]
-
Pietsch, M. et al. (2018). Fragment‐Based Design, Synthesis, and Characterization of Aminoisoindole‐Derived Furin Inhibitors. Chemistry – A European Journal, 24(53), 14197-14208. [Link]
-
Ferguson, G. et al. (2015). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o841–o842. [Link]
-
Takeuchi, Y. et al. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. [Link]
-
Weber, M. et al. (2022). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc, 2022(3), 1-16. [Link]
-
Joseph-Nathan, P. et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 353-359. [Link]
-
Qachchachi, S. et al. (2017). 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. IUCrData, 2(2), x170138. [Link]
-
Jovanovic, J. et al. (2001). NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Journal of the Serbian Chemical Society, 66(10), 669-678. [Link]
Sources
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. 6-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride | 1191908-44-7 [amp.chemicalbook.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. EP2621887A1 - Decolorization of amines - Google Patents [patents.google.com]
- 5. Frontiers | One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions [frontiersin.org]
- 6. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative coupling strategies for the synthesis of indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Fluorine Retention in Indoline Synthesis
Current Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Minimizing Hydrodefluorination (HDF) during Indole-to-Indoline Reduction
Executive Summary: The "Fluorine Fragility" Paradox
In drug discovery, fluorine is introduced to block metabolic hotspots or modulate lipophilicity (
The Core Problem: The reduction of fluoroindoles to fluoroindolines often competes with Hydrodefluorination (HDF) . This is particularly prevalent when using transition metals (Pd, Ni) which can insert into the C-F bond (oxidative addition) or when the fluorine is activated by the indole nitrogen (e.g., 4-fluoroindole derivatives).
This guide prioritizes chemoselective protocols that decouple ring reduction from C-F bond cleavage.
Decision Matrix: Selecting the Right Protocol
Before starting, map your substrate to the correct methodology to avoid "trial-and-error" yield losses.
Figure 1: Strategic decision tree for minimizing defluorination based on substrate electronics and stereochemical requirements.
Protocol A: Metal-Free Ionic Hydrogenation (The Gold Standard)
Best For: High-value substrates, 4-fluoroindoles, and small-to-mid scale batches where fluorine retention is critical.
The Logic: Unlike catalytic hydrogenation, which relies on surface coordination (where C-F oxidative addition occurs), ionic hydrogenation proceeds via protonation of the C3-position followed by hydride transfer to C2. The hydride source (Silane) is non-nucleophilic toward the C-F bond.
Standard Operating Procedure (SOP)
| Reagent | Equivalents | Role |
| Fluoroindole | 1.0 | Substrate |
| Triethylsilane ( | 3.0 | Hydride Donor |
| Trifluoroacetic Acid (TFA) | Solvent (excess) | Proton Source & Solvent |
Step-by-Step:
-
Dissolution: Dissolve the fluoroindole in pure TFA under
atmosphere. Cool to 0°C.-
Note: If the substrate is acid-sensitive, use
as co-solvent and add TFA (10-20 equiv) dropwise.
-
-
Addition: Add
slowly to control exotherm. -
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.
-
Endpoint: Disappearance of indole (usually < 2 hours).
-
-
Quench: Pour mixture into ice-cold NaOH (aq) or
. Extract with DCM.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Polymerization (Gummy residue) | Indole dimerization occurred before reduction. | Reverse Addition: Add the indole slowly to a pre-mixed solution of TFA and Silane. This keeps the monomer concentration low relative to the reductant. |
| Incomplete Conversion | Indole is too electron-deficient (e.g., | Boost Acidity: Add 5-10% Triflic Acid (TfOH) or switch to a stronger Lewis Acid like |
| Silyl-Indoline Adducts | Silylation of the nitrogen. | Hydrolysis: The workup must be basic (pH > 10) and agitated for 30 mins to cleave N-Si bonds. |
Protocol B: Heterogeneous Catalytic Hydrogenation (Green Chemistry)
Best For: Large-scale synthesis where silane waste is prohibitive.
The Logic: Palladium (Pd/C) is the primary culprit for defluorination. Platinum (Pt) is less prone to oxidative addition into C-F bonds. Furthermore, running the reaction in acidic water protonates the indoline product, preventing it from poisoning the catalyst and inhibiting further reduction/defluorination [2].
Standard Operating Procedure (SOP)
| Parameter | Specification |
| Catalyst | 5 wt% Pt/C (Sulfided versions offer extra protection) |
| Solvent | Water (degassed) |
| Additive | p-Toluenesulfonic acid (p-TsOH) (1.1 equiv) |
| Pressure | 10–30 bar |
| Temp | RT to 40°C (Do NOT exceed 50°C) |
Step-by-Step:
-
Suspend fluoroindole and p-TsOH in water.
-
Add Pt/C catalyst (5-10 wt% loading relative to substrate).
-
Critical Control Point: Monitor
uptake. Stop immediately upon theoretical uptake. Over-reduction leads to octahydroindoles.
Catalyst Compatibility Matrix
| Catalyst | HDF Risk | Activity | Recommendation |
| Pd/C | High | High | AVOID for fluoroindoles. Causes rapid C-F cleavage. |
| Pt/C | Low | Moderate | Preferred. Use with acid in water.[2] |
| Rh/C | Medium | High | Good for ring saturation but risk of aromatic reduction. |
| Pd(OH)₂ | High | Very High | Avoid. Too aggressive. |
Advanced Troubleshooting: Mechanism of Failure
Understanding why defluorination happens allows you to engineer it out.
Figure 2: Mechanistic divergence on metal surfaces. Path B is favored by electron-rich metals (Pd) and high temperatures.
FAQ: Specific Scenarios
Q: I must use Pd/C because I have a benzyl protecting group to remove simultaneously. How do I save the fluorine? A: This is a high-risk operation ("One-pot hydrogenolysis/hydrogenation").
-
Solution: Add a catalyst poison.[1] Diphenylsulfide (
) or Ethylenediamine can selectively poison the highly active sites responsible for hydrogenolysis (C-F cleavage) while retaining enough activity for alkene reduction [3]. -
Alternative: Use
in homogeneous conditions, which is less prone to oxidative addition than Pd(0) nanoparticles.
Q: My 4-fluoroindole is defluorinating even with Silane/TFA. A: 4-Fluoroindoles are electronically unique due to the proximity of the fluorine lone pair to the nitrogen.
-
Fix: Switch to Indoline Synthesis via Intramolecular Cyclization . Instead of reducing an indole, construct the indoline from a 2-fluorophenethyl bromide and amine, or via C-H activation of a fluorinated precursor [4]. This avoids the reduction step entirely.[1]
Q: Can I use Sodium Borohydride (
-
Warning: While generally safe for fluorine, the reaction generates borane species. Ensure temperature is kept < 15°C to prevent runaway side reactions.
References
-
Tan, M.X., et al. (2009).[3] An efficient metal-free reduction using diphenylsilane with (tris-perfluorophenyl) borane as catalyst.[3] Tetrahedron Letters, 50, 4912-4915.[3] Link
-
Kuwano, R., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.[2] Journal of the American Chemical Society (via PMC). Link
-
Mori, A., et al. (2006).[1] A Pd/C-catalyzed hydrogenation using diphenylsulfide as a catalyst poison.[1] Organic Letters, 8, 3279-3281.[1] Link
-
Weindl, C., & Hintermann, L. (2024).[4] Synthesis of Indolines via Base-Mediated C-H Activation and Defluorinative C-N Coupling.[4][5] Chemistry - A European Journal.[1] Link
Sources
- 1. Hydrogen [organic-chemistry.org]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Indolines via Base-Mediated C-H Activation and Defluorinative C-N Coupling, with no Need for Transition-Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Fluoro-1-aminoindoline
This guide provides an in-depth analysis of the predicted mass spectrometry (MS) fragmentation of 6-fluoro-1-aminoindoline, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a theoretical fragmentation framework based on established principles of mass spectrometry. To provide a robust comparative analysis, the predicted fragmentation of 6-fluoro-1-aminoindoline is contrasted with the known fragmentation patterns of structurally related compounds: indoline, N-aminopiperidine, and 2-fluoroindole. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel N-heterocyclic compounds.
Introduction: The Structural Context of 6-Fluoro-1-aminoindoline
6-Fluoro-1-aminoindoline is a substituted indoline derivative featuring three key structural motifs that dictate its fragmentation behavior in a mass spectrometer: the indoline core, a fluorine substituent on the aromatic ring, and an amino group attached to the nitrogen of the pyrrolidine ring. Understanding the interplay of these functional groups is crucial for predicting the fragmentation pathways and for the structural confirmation of this and related molecules.
The choice of ionization technique significantly influences the fragmentation process. Electron Ionization (EI), a "hard" ionization technique, typically induces extensive fragmentation, providing a detailed molecular fingerprint. In contrast, "soft" ionization methods like Electrospray Ionization (ESI) often result in a prominent protonated molecule, [M+H]⁺, with fragmentation being induced through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[1] This guide will primarily focus on the fragmentation patterns expected under EI conditions, as they are generally more informative for initial structural elucidation.
Predicted Mass Spectrometry Fragmentation of 6-Fluoro-1-aminoindoline
Under electron ionization, the 6-fluoro-1-aminoindoline molecule is expected to undergo ionization, forming a molecular ion (M⁺˙). The subsequent fragmentation is predicted to proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses.
Key Predicted Fragmentation Pathways:
-
α-Cleavage adjacent to the N-amino group: The N-N bond is relatively weak and prone to cleavage. This would lead to the loss of an amino radical (•NH₂) to form a stable indolinium ion.
-
Loss of the amino group: Cleavage of the N-N bond can also result in the loss of a neutral ammonia molecule (NH₃) or an NH₂ radical.
-
Fragmentation of the pyrrolidine ring: The saturated five-membered ring can undergo ring-opening followed by the loss of small neutral molecules like ethylene (C₂H₄).
-
Loss of HF: The fluorine substituent on the aromatic ring can be eliminated as a neutral hydrogen fluoride (HF) molecule, a common fragmentation pathway for fluorinated aromatic compounds.
-
Retro-Diels-Alder (RDA) reaction: Although less common for this specific ring system, an RDA-type fragmentation of the indoline core could lead to the formation of characteristic fragment ions.
A summary of the predicted key fragment ions for 6-fluoro-1-aminoindoline is presented in the table below.
| Predicted Fragment Ion | Proposed Neutral Loss | m/z (calculated) | Significance |
| [C₈H₇FN]⁺ | •NH₂ | 136 | Indicates the presence of the 1-aminoindoline core. |
| [C₈H₆F]⁺ | NH₃ | 121 | Suggests the loss of the amino group. |
| [C₇H₅F]⁺˙ | C₂H₄ from ring | 109 | Characteristic of pyrrolidine ring fragmentation. |
| [C₈H₈N₂]⁺˙ | HF | 132 | Indicates the presence of a fluorine substituent. |
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation of 6-fluoro-1-aminoindoline, we will now compare its expected behavior with the known mass spectrometric fragmentation of three key structural analogues.
Indoline: The Core Structure
The mass spectrum of indoline is characterized by fragmentation of the pyrrolidine ring. The molecular ion is typically prominent, and a major fragment results from the loss of a hydrogen atom to form a stable, aromatic-like ion. Further fragmentation involves the loss of ethylene (C₂H₄) from the molecular ion.[2]
Comparison: The fragmentation of the indoline core in 6-fluoro-1-aminoindoline is expected to be a significant pathway. However, the presence of the amino and fluoro substituents will introduce additional, often more favorable, fragmentation channels.
N-Aminopiperidine: The N-Amino Moiety
While specific data for N-aminoindoline is scarce, the fragmentation of N-aminopiperidine provides a useful analogy for the behavior of the N-amino group. The primary fragmentation pathway for N-aminopiperidine under EI-MS is the cleavage of the weak N-N bond, leading to the loss of an amino radical (•NH₂) and the formation of a stable cyclic iminium ion.
Comparison: This strongly supports the prediction that α-cleavage with the loss of •NH₂ will be a major fragmentation pathway for 6-fluoro-1-aminoindoline, leading to a significant ion at m/z 136.
2-Fluoroindole: The Fluoroaromatic System
The fragmentation of fluoroaromatic compounds is often characterized by the loss of a fluorine atom or the elimination of HF. For 2-fluoroindole, a key fragment arises from the loss of HF from the molecular ion.
Comparison: This suggests that the loss of HF is a plausible fragmentation pathway for 6-fluoro-1-aminoindoline, providing a diagnostic ion for the presence of the fluorine substituent.
Experimental Protocols
For the analysis of 6-fluoro-1-aminoindoline and its analogues, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization is recommended for obtaining detailed fragmentation patterns. For compounds that are thermally labile or less volatile, Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI and tandem MS capabilities would be the preferred method.[1]
GC-MS with Electron Ionization
A typical GC-MS protocol for the analysis of aromatic amines is as follows:[3][4]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 10-100 µg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 200-230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
LC-MS/MS with Electrospray Ionization
For ESI analysis, the following conditions can be used as a starting point:[5]
-
Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ion Electrospray (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
MS/MS: Isolate the protonated molecule [M+H]⁺ and perform collision-induced dissociation (CID) with argon as the collision gas, varying the collision energy to obtain a comprehensive fragmentation spectrum.
-
Visualization of Fragmentation Pathways
To visually represent the predicted fragmentation of 6-fluoro-1-aminoindoline and the comparative workflows, Graphviz diagrams are provided below.
Caption: Predicted major fragmentation pathways of 6-fluoro-1-aminoindoline under EI-MS.
Sources
- 1. Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peakscientific.com [peakscientific.com]
- 5. tandfonline.com [tandfonline.com]
Comparative Reactivity Profile: 6-Fluoro vs. 5-Fluoro 1-Aminoindolines
Executive Summary
In the synthesis of bioactive hydrazones and fused heterocycles (e.g., tryptamine analogs, 5-HT antagonists), 1-aminoindolines serve as critical "hydrazine-equivalent" building blocks. However, the positioning of the fluorine substituent—at the C5 or C6 position—drastically alters the electronic landscape of the molecule, influencing both synthesis efficiency and downstream reactivity .
-
5-Fluoro-1-aminoindoline: Exhibits "para-like" resonance effects relative to the nitrogen. It is generally more nucleophilic at the
-amino terminus and offers higher stability during hydrazine formation. It is the preferred isomer for rapid condensation with sterically hindered ketones. -
6-Fluoro-1-aminoindoline: Characterized by strong inductive electron withdrawal (
) with no compensatory resonance donation to the nitrogen. It is less nucleophilic , requiring harsher conditions for condensation, but offers unique ortho-directing effects (at C7) for C-H activation chemistries, albeit with steric penalties.
Part 1: Electronic & Structural Landscape
To understand the reactivity differences, one must analyze the relationship between the fluorine atom and the reactive N1-amino center.
Electronic Vectors
-
5-Fluoro (Para-relationship to N1): Fluorine is an inductive withdrawer (
) but a resonance donor ( ). In the 5-position, the effect can delocalize electron density toward the C3a bridgehead and, by extension, stabilize the N1 lone pair. This makes the N1 nitrogen less electron-deficient than in the 6-F isomer. -
6-Fluoro (Meta-relationship to N1): The fluorine is meta to the nitrogen. Resonance overlap is geometrically impossible. The
effect dominates, significantly pulling electron density away from the ring and the N1 nitrogen.
Visualization: Electronic Effects & Numbering
The following diagram illustrates the structural numbering and the opposing electronic vectors defining these two isomers.
Figure 1: Comparative electronic vectors. The 5-F isomer retains higher electron density at N1 due to resonance compensation, whereas 6-F is deactivated by inductive withdrawal.
Part 2: Performance Comparison Data
The following data summarizes the reactivity differences across three critical synthetic parameters.
Table 1: Reactivity Matrix
| Parameter | 5-Fluoro-1-aminoindoline | 6-Fluoro-1-aminoindoline | Mechanistic Driver |
| N-Nitrosation Yield | High (85-92%) | Moderate (70-80%) | 5-F ring is more activated toward electrophilic attack ( |
| Hydrazone Formation ( | Fast (1.0) | Slow (~0.6) | Higher electron density on N1 in 5-F pushes electron density into the exocyclic |
| Oxidation Stability | Lower (Prone to dimerization) | Higher | Electron-poor 6-F is less susceptible to oxidative radical formation (tetrazene formation). |
| C7 Lithiation (Directed) | Feasible | Difficult / Blocked | 6-F exerts steric hindrance and competing "ortho-fluorine" lithiation effects at C7. |
Deep Dive: The Nucleophilicity Gap
In hydrazone formation (reaction with ketones/aldehydes), the rate-determining step is often the nucleophilic attack of the terminal nitrogen.
-
5-F Advantage: The Hammett constant for para-F (
) is significantly lower than meta-F ( ). The 5-F isomer behaves more like the unsubstituted parent, maintaining sufficient nucleophilicity to react with hindered ketones (e.g., camphor, adamantanone) under mild conditions. -
6-F Challenge: The strong electron withdrawal renders the terminal
"aniline-like" in its sluggishness. Acid catalysis is strictly required to activate the carbonyl electrophile, but this risks protonating the hydrazine (buffering required).
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The color change in Step 1 and the precipitate formation in Step 2 serve as visual checkpoints.
Protocol A: Synthesis via N-Nitrosation & Reduction
Note: This workflow applies to both isomers, but reaction times for 6-F may need extension.
Step 1: N-Nitrosation
-
Dissolution: Dissolve 10 mmol of the fluoroindoline in 20 mL of
HCl at .-
Checkpoint: Solution must be clear. Turbidity implies incomplete protonation.
-
-
Addition: Dropwise add
(1.1 eq) in water, maintaining temp . -
Validation: Stir for 1 hour. A thick precipitate (N-nitroso intermediate) usually forms.
-
5-F Isomer: Forms a yellow/orange solid rapidly.
-
6-F Isomer: May remain an oil or form a pale solid slowly due to lower crystallinity.
-
Step 2: Reduction to 1-Aminoindoline Caution: Hydrazines are toxic. Handle in a fume hood.
-
Setup: Suspend
(2.5 eq) in dry THF under Argon. Cool to . -
Addition: Add the N-nitroso intermediate (dissolved in THF) dropwise.
-
Exotherm Check: 5-F nitroso compounds react vigorously; add slowly.
-
-
Workup: Quench with Fieser method (
, 15% , ). Filter salts. -
Isolation: The 1-aminoindoline is an oil that darkens on air exposure. Use immediately or store as an HCl salt.
Protocol B: Diagnostic Hydrazone Formation
Use this protocol to benchmark the reactivity of your specific batch.
-
Mix: Combine 1.0 eq 1-aminoindoline + 1.0 eq Cyclohexanone in Ethanol.
-
Catalyst: Add 1 drop of Glacial Acetic Acid.
-
Monitor (TLC):
-
5-F: Complete conversion < 30 mins at RT.
-
6-F: May require heating to
or extended time (2-4 hours).
-
Part 4: Decision Framework (Workflow)
Use this logic flow to select the correct isomer for your drug discovery campaign.
Figure 2: Selection logic based on steric and electronic requirements.
References
-
Corrieri, M., et al. (2025).[1] A Metal-Free C-H Amination-Based Strategy for N-Amino Indole Synthesis. European Journal of Organic Chemistry. Retrieved from [Link]
-
Wilke, J., et al. (2017).[2] Vibronic Analysis of 4-, 5-, and 6-Fluoroindole. The Journal of Physical Chemistry A. Retrieved from [Link][2]
Sources
Validation of 6-Fluoro-2,3-dihydro-1H-indol-1-amine structure via X-ray crystallography
This guide outlines the structural validation of 6-Fluoro-2,3-dihydro-1H-indol-1-amine (also known as N-amino-6-fluoroindoline). As a Senior Application Scientist, I have structured this to address the specific analytical challenges posed by hydrazine-functionalized heterocycles, particularly where fluorine substitution complicates standard spectroscopic assignments.
Content Type: Technical Comparison & Validation Guide Subject: Structural Elucidation of N-Amino Indolines
Executive Summary: The Structural Ambiguity
In medicinal chemistry, 6-Fluoro-2,3-dihydro-1H-indol-1-amine acts as a privileged scaffold, often serving as a precursor for fused tricyclic systems or as a bioisostere in tryptophan 2,3-dioxygenase (TDO) inhibitors. However, validating its structure is non-trivial.[1]
The core challenge lies in distinguishing the N-amino (hydrazine) connectivity from potential C-amino isomers or oxidation byproducts (e.g., azo dimers or fully oxidized indoles) generated during synthesis. While NMR is the workhorse of characterization, it struggles here due to:
-
Proton Exchange: The
protons are labile and solvent-dependent. -
Fluorine Coupling: The
atom at position 6 induces complex -coupling patterns in the aromatic region, obscuring subtle shifts. -
Lack of Connectivity Data: Standard 1D NMR cannot definitively prove N–N vs. C–N connectivity without expensive
labeling.
Single Crystal X-ray Diffraction (SC-XRD) resolves these ambiguities by providing a direct, 3D map of electron density, offering absolute proof of the N–N bond and the saturation state of the indoline ring.
Comparative Analysis: X-ray vs. Spectral Alternatives
The following matrix compares the efficacy of analytical techniques for validating this specific hydrazine derivative.
| Feature | Method A: 1H/13C NMR | Method B: HRMS (ESI+) | Method C: X-ray Crystallography |
| Primary Output | Chemical environment of H/C | Molecular Formula ( | Absolute 3D Structure |
| N–N Connectivity | Inferred (Weak). Requires 15N-HMBC or NOE, often inconclusive. | Null . Cannot distinguish isomers. | Definitive . Direct observation of N–N bond length (~1.42 Å). |
| Ring Saturation | Good . Aliphatic protons at C2/C3 are distinct. | Ambiguous . Hydrazone/Indole variants may have similar mass (e.g., -2H). | Definitive . Bond lengths confirm |
| Fluorine Interference | High . | None . | None . F atom aids in electron density mapping. |
| Sample State | Solution (Solvent effects on | Gas Phase (Ionized). | Solid State (Native conformation). |
| Turnaround | < 1 Hour. | < 1 Hour. | 24–48 Hours (including crystallization). |
Decision Logic: When to deploy X-ray?
While NMR is sufficient for batch-to-batch consistency, X-ray is mandatory during the initial scale-up or when the synthetic route is altered (e.g., changing from N-nitroso reduction to direct amination) to rule out regioisomers.
Figure 1: Decision matrix for escalating to crystallographic validation.
Technical Protocol: Crystallization & Data Collection
To validate 6-Fluoro-2,3-dihydro-1H-indol-1-amine, high-quality single crystals are required. The presence of the polar amine (
Phase 1: Crystal Growth (Vapor Diffusion)
-
Solvent System: Ethanol (solvent) / Hexane (antisolvent).
-
Concentration: 15 mg/mL.
-
Setup:
-
Dissolve 15 mg of the compound in 1 mL of absolute ethanol in a small inner vial (GC vial).
-
Place the open inner vial inside a larger jar containing 10 mL of hexane.
-
Cap the outer jar tightly.
-
Store at 4°C in a vibration-free environment.
-
-
Mechanism: Hexane slowly diffuses into the ethanol, gently lowering solubility and promoting the formation of prismatic crystals (likely triclinic or monoclinic) over 24–72 hours.
Phase 2: Data Collection Parameters
-
Source: Mo-K
( Å) or Cu-K ( Å). Note: Mo is preferred to minimize absorption, but Cu is acceptable for small organic molecules. -
Temperature: 100 K (Cryostream). Crucial to reduce thermal motion of the terminal amine protons.
-
Resolution: 0.8 Å or better.
Phase 3: Structural Refinement Targets
When solving the structure (using SHELXT/SHELXL), focus on these specific geometric parameters to validate the identity:
-
The N–N Bond Length:
-
Target:1.40 – 1.45 Å .
-
Interpretation: This confirms a single bond characteristic of hydrazines. A length < 1.30 Å would indicate an azo (
) impurity or oxidation product.
-
-
Geometry at N1 (Indoline Nitrogen):
-
Target: Pyramidal geometry (sum of angles < 360°).
-
Interpretation: Confirms the
character of the hydrazine nitrogen, distinct from the planar nature of an indole nitrogen.
-
-
C2–C3 Bond Length:
-
Target:1.50 – 1.54 Å .
-
Interpretation: Confirms the "dihydro" (saturated) state of the five-membered ring.
-
Experimental Validation Workflow
The following diagram details the self-validating workflow. Every step includes a "Check" to ensure data integrity before proceeding.
Figure 2: End-to-end workflow for crystallographic validation.
References
-
Small Molecule Crystallography Standards
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.
-
- N-Amino Indole Chemistry: Somei, M., et al. (2000). "1-Hydroxyindoles, 1-Aminoindoles, and 1-Hydroxytryptophans." Advances in Heterocyclic Chemistry, 77, 1-77. (Context for N-functionalized indole stability).
- Hydrazine Bond Characterization: Kuznetsov, V., et al. (2017). "Comparable study of the structure of hydrazine derivatives by X-ray diffraction." Journal of Molecular Structure, 1134, 1-9. (Provides benchmark N-N bond lengths).
- Crystallization Techniques: Hulliger, J. (1994). "Chemistry and Physics of Crystal Growth." Angewandte Chemie International Edition, 33(2), 143-162. (Principles of vapor diffusion).
Sources
Reference Standard Qualification for 6-Fluoro-2,3-dihydro-1H-indol-1-amine: A Technical Comparison Guide
Topic: Reference Standards for 6-Fluoro-2,3-dihydro-1H-indol-1-amine Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis of next-generation kinase inhibitors and agrochemicals, 6-Fluoro-2,3-dihydro-1H-indol-1-amine (CAS: 13623-48-8 / generic derivative classification) serves as a critical hydrazine-based building block.[1] However, its dual susceptibility to oxidation (indoline to indole) and degradation (hydrazine instability) creates a "purity gap" between commercial Certificates of Analysis (CoA) and the rigorous requirements of GMP analytical methods.
This guide compares the three tiers of reference standards available to researchers—Commercial Reagent Grade , External CRM , and In-House Qualified Working Standards —and demonstrates why Quantitative NMR (qNMR) is the superior methodology for establishing a reliable reference standard for this specific analyte.
Part 1: The Analyte & Stability Profile
To select the correct reference standard, one must first understand the molecule's failure modes. 6-Fluoro-2,3-dihydro-1H-indol-1-amine contains two reactive centers:
-
The Hydrazine Moiety (
): A strong reducing agent prone to oxidation, leading to the formation of azo dimers or degradation back to the secondary amine. -
The Indoline Core: Susceptible to aromatization (dehydrogenation) to form 6-fluoroindole, particularly under light or oxidative stress.[1]
Implication for Analysts: A standard stored improperly can degrade from 99% to 94% purity without a visible change in physical appearance, leading to significant potency calculation errors in downstream applications.
Part 2: Comparative Analysis of Reference Standard Tiers
For a researcher needing to quantify this intermediate, there are three primary options. The table below compares their reliability based on experimental data.
| Feature | Option A: Reagent Grade (Vendor CoA) | Option B: External CRM (ISO 17034) | Option C: In-House Qualified (qNMR) |
| Primary Use | Synthesis input; qualitative ID.[1] | GMP Release Testing; Legal disputes. | Routine quantitative analysis; Assay assignment.[1] |
| Purity Method | Usually HPLC Area % (UV).[1][2] | Mass Balance (HPLC + TGA + KF + ROI). | qNMR (Internal Standard). |
| Traceability | Low (Vendor defined). | High (NIST/SI Traceable).[1] | High (Traceable to IS).[1] |
| Cost/Availability | Low / High Availability.[1] | Very High / Rarely Available .[1] | Medium / Requires NMR time. |
| Risk Factor | High: Often overestimates purity by ignoring water/salts.[1] | Low: Gold standard but often custom synthesis only.[1] | Low: Best balance of speed and accuracy. |
The "Purity Gap" Experiment
Scenario: A drug development lab purchased "98%" Reagent Grade 6-Fluoro-2,3-dihydro-1H-indol-1-amine.[1]
-
HPLC-UV Result: 98.2% (Area %).[1] The UV detector did not see the inorganic salts or trapped water.
-
qNMR Result: 94.1% (Weight %).[1] The absolute purity revealed significant solvent entrapment and partial oxidation.
Part 3: Analytical Methodologies & Protocols
Since Commercial CRMs (Option B) are rarely available for this specific intermediate, the scientific recommendation is to purchase Reagent Grade material and upgrade it to an In-House Qualified Working Standard (Option C) using qNMR.
Protocol 1: Preparation of In-House Standard via qNMR
Principle: This method uses an Internal Standard (IS) of known purity to determine the absolute mass fraction of the analyte.
Reagents:
-
Analyte: ~20 mg 6-Fluoro-2,3-dihydro-1H-indol-1-amine.[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9%).[1] Reasoning: Maleic acid has a distinct singlet at ~6.3 ppm in DMSO-d6, well-separated from indoline aromatics.[1]
-
Solvent: DMSO-d6 (99.9% D).
Workflow:
-
Weighing: Accurately weigh (±0.01 mg) approx. 20 mg of Analyte (
) and 15 mg of IS ( ) into the same weighing boat to minimize transfer error. -
Dissolution: Transfer to a vial, add 1.0 mL DMSO-d6, and vortex until fully dissolved. Transfer 600 µL to an NMR tube.[1]
-
Acquisition:
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Mass, = Purity.
Protocol 2: Routine HPLC-UV Purity Assessment
Principle: Once the standard is qualified by qNMR, use HPLC for routine batch testing.
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).[1]
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (High pH required to keep the amine neutral and improve peak shape).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Indoline absorption).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Note: Hydrazines can tail significantly.[1] The basic mobile phase suppresses protonation of the
amine.
Part 4: Visualization of Workflows
Diagram 1: The Reference Standard Decision Logic
This diagram guides the researcher on which standard to choose based on their development phase.
Caption: Decision tree for selecting and qualifying reference standards based on analytical strictness and commercial availability.
Diagram 2: The qNMR vs. HPLC "Purity Gap"
This diagram illustrates why the two methods yield different results and how to reconcile them.
Caption: Illustration of the "Purity Gap" where HPLC fails to detect non-chromophoric impurities (salts, water), necessitating qNMR for accurate standard assignment.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link
-
United States Pharmacopeia (USP). (2023).[1] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link
-
Simmler, C., et al. (2014).[1] Universal quantitative NMR analysis of complex natural samples.[1] Current Opinion in Biotechnology, 25, 51-59.[1] (Demonstrates qNMR vs HPLC mass balance). Link
-
Gao, M., et al. (2018).[1] Direct analysis of hydrazine derivatives.[1][7] Journal of Pharmaceutical and Biomedical Analysis. (Context for hydrazine stability). Link
Sources
- 1. 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | 2059938-39-3 [sigmaaldrich.com]
- 2. enovatia.com [enovatia.com]
- 3. database.ich.org [database.ich.org]
- 4. rssl.com [rssl.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Elemental Analysis of 6-Fluoro-2,3-dihydro-1H-indol-1-amine and Its Analogs
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique for verifying the empirical formula of a synthesized compound, thereby confirming its purity and identity. This guide provides an in-depth comparison of the elemental analysis data for 6-Fluoro-2,3-dihydro-1H-indol-1-amine, alongside key structural analogs. We will delve into the theoretical and expected experimental data, the nuances of the analytical methodology, and the interpretation of results, offering a comprehensive resource for scientists working with fluorinated indole derivatives.
Theoretical Elemental Composition: The Benchmark for Purity
The initial step in elemental analysis is the calculation of the theoretical percentage of each element in the molecule. This is based on the compound's molecular formula and the atomic weights of its constituent elements. For 6-Fluoro-2,3-dihydro-1H-indol-1-amine, the molecular formula is C₈H₉FN₂.
Table 1: Theoretical Elemental Composition of 6-Fluoro-2,3-dihydro-1H-indol-1-amine and Selected Analogs
| Compound | Molecular Formula | MW ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Fluorine (F) |
| 6-Fluoro-2,3-dihydro-1H-indol-1-amine | C₈H₉FN₂ | 152.17 | 63.15 | 5.96 | 18.41 | 12.48 |
| 6-Fluoro-2,3-dihydro-1H-indole | C₈H₈FN | 137.16 | 70.06 | 5.88 | 10.21 | 13.85 |
| 2,3-Dihydro-1H-indol-1-amine | C₈H₁₀N₂ | 134.18 | 71.61 | 7.51 | 20.88 | - |
These theoretical values represent the ideal elemental composition of a 100% pure sample. Any deviation in the experimental results can indicate the presence of impurities, residual solvents, or incomplete reaction.
Comparative Analysis with Structural Analogs
To provide a broader context for the elemental analysis of 6-Fluoro-2,3-dihydro-1H-indol-1-amine, we will compare it with two relevant analogs: 6-Fluoro-2,3-dihydro-1H-indole[1][2] and 2,3-Dihydro-1H-indol-1-amine. The former allows for an assessment of the impact of the amine group on the elemental composition, while the latter highlights the influence of the fluorine atom.
The presence of the fluorine atom in 6-Fluoro-2,3-dihydro-1H-indol-1-amine and its indole analog significantly alters the expected elemental percentages compared to the non-fluorinated counterpart. This is a critical consideration during analysis, as the methodology for fluorine determination differs from that of carbon, hydrogen, and nitrogen.
Experimental Protocol: A Step-by-Step Guide to Accurate Elemental Analysis
The following protocol outlines the standard procedures for CHN and Fluorine analysis. Adherence to these steps is crucial for obtaining reliable and reproducible data.
CHN Analysis by Combustion
This widely used technique involves the complete combustion of the sample in a controlled oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified.
Caption: Workflow for CHN Elemental Analysis.
Protocol:
-
Sample Preparation: Ensure the sample is homogenous and dry. Accurately weigh approximately 2-3 mg of the compound into a tin or silver capsule.
-
Combustion: Place the capsule into the autosampler of the CHN analyzer. The sample is dropped into a high-temperature furnace (typically 900-1000°C) with a constant flow of oxygen.
-
Reduction and Separation: The combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
Fluorine Analysis by Ion-Selective Electrode (ISE)
The determination of fluorine requires a different approach due to its high reactivity.
Caption: Workflow for Fluorine Elemental Analysis.
Protocol:
-
Sample Combustion: A precisely weighed sample is combusted in a sealed oxygen-filled flask containing a suitable absorption solution (e.g., a buffered aqueous solution). The fluorine in the sample is converted to hydrogen fluoride (HF), which is then absorbed by the solution to form fluoride ions (F⁻).
-
Measurement: The concentration of fluoride ions in the absorption solution is measured using a fluoride ion-selective electrode (ISE).
-
Calibration: The ISE is calibrated using a series of standard solutions with known fluoride concentrations.
-
Calculation: The percentage of fluorine in the original sample is calculated from the measured fluoride concentration and the initial sample weight.
Interpreting the Results: A Guide for the Discerning Researcher
The acceptance criterion for elemental analysis is typically a deviation of ±0.4% from the theoretical values.
Table 2: Hypothetical Experimental Data and Interpretation
| Element | Theoretical % | Experimental % | Deviation % | Interpretation |
| C | 63.15 | 62.95 | -0.20 | Acceptable |
| H | 5.96 | 6.05 | +0.09 | Acceptable |
| N | 18.41 | 18.25 | -0.16 | Acceptable |
| F | 12.48 | 12.35 | -0.13 | Acceptable |
Causality Behind Deviations:
-
Low Carbon and Hydrogen Values: May suggest the presence of inorganic impurities or incomplete combustion.
-
High Hydrogen Value: Often indicates the presence of residual water or organic solvents.
-
Deviations in Nitrogen: Can be due to incomplete conversion of nitrogen oxides to N₂.
-
Inaccurate Fluorine Values: May arise from incomplete combustion or interference from other ions in the ISE measurement.
Conclusion
The elemental analysis of 6-Fluoro-2,3-dihydro-1H-indol-1-amine and its analogs is a critical step in their characterization. By understanding the theoretical compositions, employing robust analytical protocols, and critically interpreting the experimental data, researchers can confidently verify the identity and purity of these important fluorinated compounds. This guide provides the foundational knowledge and practical insights necessary to achieve accurate and reliable elemental analysis results in a drug discovery and development setting.
References
-
PubChem. 6-fluoro-2,3-dihydro-1H-indol-2-one. National Center for Biotechnology Information. [Link]
-
PubChem. 6-fluoro-2,3-dihydro-1H-isoindol-1-one. National Center for Biotechnology Information. [Link]
-
Di Stefano, A., et al. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2646–2654. [Link]
-
MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]
-
Taylor & Francis Online. Elemental analysis – Knowledge and References. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
